FR194738 free base
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO2S/c1-7-28(16-10-8-9-15-26(2,3)4)19-23-12-11-13-25(18-23)29-22-27(5,6)30-20-24-14-17-31-21-24/h8,10-14,17-18,21H,7,16,19-20,22H2,1-6H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZFIVOMFHKBCE-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC(C)(C)OCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC(C)(C)OCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of FR194738 Free Base
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FR194738 is a potent and selective inhibitor of squalene epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, FR194738 effectively blocks the conversion of squalene to 2,3-oxidosqualene, leading to a significant reduction in cholesterol synthesis. This guide provides a comprehensive overview of the core mechanism of action of FR194738, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the involved biochemical pathways. The information presented is intended to support further research and drug development efforts centered on this compound.
Core Mechanism of Action: Inhibition of Squalene Epoxidase
The primary mechanism of action of FR194738 is the direct inhibition of squalene epoxidase (also known as squalene monooxygenase). This enzyme catalyzes the first oxygenation step in sterol biosynthesis, a rate-limiting step that commits squalene to the cholesterol synthesis cascade. FR194738 binds to squalene epoxidase, blocking its catalytic activity and leading to two key downstream effects: a dose-dependent decrease in the synthesis of cholesterol and an intracellular accumulation of the substrate, squalene.[1][2]
The Cholesterol Biosynthesis Pathway and the Role of Squalene Epoxidase
The synthesis of cholesterol is a complex, multi-step process that begins with acetyl-CoA. A simplified representation of this pathway, highlighting the point of intervention for FR194738, is provided below.
Downstream Signaling Implications: Potential Link to Src/MAPK Pathway
While the primary effect of FR194738 is on cholesterol synthesis, emerging research suggests that modulation of enzymes within this pathway can have broader cellular consequences. Notably, the inhibition of lanosterol synthase, an enzyme downstream of squalene epoxidase, has been shown to deactivate the Src/MAPK signaling pathway.[3][4] Given that FR194738's action leads to a depletion of the substrate for lanosterol synthase, it is plausible that FR194738 may indirectly influence this pathway. Further investigation is warranted to establish a direct causal link.
References
- 1. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
FR194738 Free Base: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR194738 is a potent and selective inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of FR194738 free base. The document details its mechanism of action, summarizes its in vitro and in vivo efficacy, and provides comprehensive experimental protocols for its synthesis and biological evaluation. All quantitative data is presented in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams.
Introduction
Hypercholesterolemia is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. While statins, which inhibit HMG-CoA reductase, are the cornerstone of lipid-lowering therapy, there remains a need for alternative and complementary therapeutic strategies. Squalene epoxidase represents a compelling target downstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. Inhibition of this enzyme leads to a reduction in cholesterol synthesis and an accumulation of squalene. FR194738 has emerged as a novel and potent inhibitor of squalene epoxidase, demonstrating significant lipid-lowering effects in preclinical studies.
Discovery and Mechanism of Action
FR194738, chemically known as (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[2-methyl-2-(3-thienylmethoxy)propyloxy]benzylamine, was identified as a potent inhibitor of squalene epoxidase. Its mechanism of action involves the specific inhibition of the conversion of squalene to 2,3-oxidosqualene, a critical step in the formation of lanosterol, the precursor to cholesterol. This inhibition leads to a decrease in de novo cholesterol synthesis.
Signaling Pathway
Synthesis of this compound
The synthesis of FR194738 is a multi-step process. A plausible synthetic route, based on related compounds, is outlined below.
Proposed Synthetic Scheme
Experimental Protocol: Synthesis of a Key Intermediate
The following protocol describes the synthesis of a key intermediate, (E)-N-(6,6-Dimethyl-2-hepten-4-ynyl)-N-ethyl-3-[3-(3-thienyl)benzyloxy]benzylamine hydrochloride, which is structurally related to FR194738 and illustrates the core chemical transformations.
Materials:
-
(E)-N-(3-chloro-2-propenyl)-N-ethyl-3-[3-(3-thienyl)benzyloxy]benzylamine
-
Tetrahydrofuran (THF)
-
Copper (I) iodide (CuI)
-
Palladium acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
n-Butylamine
-
tert-Butylacetylene
-
Silica gel
-
n-Hexane
-
Ethyl acetate
Procedure:
-
To a solution of (E)-N-(3-chloro-2-propenyl)-N-ethyl-3-[3-(3-thienyl)benzyloxy]benzylamine (360 mg, 0.90 mmol) in THF (2.7 ml), add copper (I) iodide (8.6 mg, 0.045 mmol), palladium acetate (4.1 mg, 0.018 mmol), and triphenylphosphine (9.5 mg, 0.036 mmol).
-
Under ice cooling, add n-butylamine (0.18 ml, 1.8 mmol) and tert-butylacetylene (0.135 ml, 1.08 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography using a gradient of n-hexane to n-hexane/ethyl acetate (9/1) to yield the free amine.
Biological Activity and Efficacy
In Vitro Activity
FR194738 demonstrates potent inhibitory activity against squalene epoxidase from various species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Assay | Species/Cell Line | IC50 (nM) | Reference |
| Squalene Epoxidase Inhibition | HepG2 cell homogenates | 9.8 | [1][2] |
| Cholesterol Synthesis from [14C]acetate | Intact HepG2 cells | 4.9 | [2] |
| Cholesteryl Ester Synthesis from [14C]acetate | Intact HepG2 cells | 8.0 | [1] |
| Squalene Epoxidase Inhibition | Hamster liver microsomes | 14 | [1] |
| Squalene Epoxidase Inhibition | Dog liver microsomes | 49 | |
| Squalene Epoxidase Inhibition | Rat liver microsomes | 68 |
In Vivo Efficacy
Oral administration of FR194738 has been shown to effectively lower plasma cholesterol and triglyceride levels in various animal models.
| Animal Model | Dose (mg/kg/day) | Effect on Total Cholesterol | Effect on Triglycerides | Reference |
| Dog | 10 | 26% decrease | 47% decrease | |
| Dog | 32 | 40% decrease | 76% decrease | |
| Hamster | 100 | 22% decrease | 9% decrease | |
| Rat | 10, 32, 100 | No significant decrease | 30%, 41%, 65% decrease |
Experimental Protocol: In Vivo Study in Dogs
The following provides a general workflow for evaluating the in vivo efficacy of FR194738 in a canine model.
Procedure:
-
Animal Acclimatization: Male beagle dogs are acclimated to the housing conditions for a specified period.
-
Baseline Measurements: Fasting blood samples are collected to determine baseline plasma lipid levels.
-
Group Assignment: Animals are randomly assigned to treatment groups (e.g., vehicle control, FR194738 at various doses).
-
Drug Administration: FR194738 or vehicle is administered orally once daily for the duration of the study.
-
Blood Collection: Blood samples are collected at regular intervals (e.g., weekly) to monitor changes in plasma lipids.
-
Lipid Analysis: Plasma total cholesterol and triglyceride concentrations are determined using standard enzymatic assays.
-
Data Analysis: The percentage change from baseline lipid levels is calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods.
Conclusion
FR194738 is a potent and selective inhibitor of squalene epoxidase with demonstrated efficacy in lowering plasma cholesterol and triglyceride levels in preclinical models. Its distinct mechanism of action offers a promising alternative to existing lipid-lowering therapies. The synthetic route, while requiring multiple steps, is achievable through established chemical transformations. Further investigation and clinical development of FR194738 and related compounds are warranted to explore their full therapeutic potential in the management of hyperlipidemia.
References
The Function and Mechanism of FR194738 Free Base: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Function: Potent and Selective Inhibition of Squalene Epoxidase
FR194738 free base is a potent and selective inhibitor of squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] Its primary function is to block the conversion of squalene to 2,3-oxidosqualene, a key step in the formation of lanosterol and, subsequently, cholesterol. This inhibition leads to a reduction in the synthesis of cholesterol and an accumulation of squalene.[1][2][6][7]
Mechanism of Action
FR194738 exerts its pharmacological effect by directly targeting and inhibiting the activity of squalene epoxidase. Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the pathway, FR194738's downstream point of intervention results in a distinct biochemical profile. Notably, at concentrations that effectively inhibit cholesterol synthesis, FR194738 does not induce a significant compensatory upregulation of HMG-CoA reductase activity.[6][7] This suggests a potential advantage in avoiding the feedback mechanism that can sometimes limit the efficacy of statins.
The inhibition of squalene epoxidase by FR194738 has been demonstrated to effectively lower plasma cholesterol and triglyceride levels in in vivo models.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro potency and in vivo effects of FR194738.
Table 1: In Vitro Inhibitory Activity of FR194738
| Assay System | Parameter | Value (nM) | Reference |
| HepG2 Cell Homogenates | IC50 for Squalene Epoxidase Inhibition | 9.8 | [1][2][3][4][5][7] |
| Intact HepG2 Cells | IC50 for [14C]acetate incorporation into free cholesterol | 4.9 | [1][2][6][7] |
| Intact HepG2 Cells | IC50 for [14C]acetate incorporation into cholesteryl ester | 8.0 | [1][2] |
| Hamster Liver Microsomes | IC50 for Squalene Epoxidase Inhibition | 14 | [1] |
Table 2: Comparison of In Vitro Potency with HMG-CoA Reductase Inhibitors in HepG2 Cells
| Compound | IC50 for Cholesterol Biosynthesis Inhibition (nM) | Reference |
| FR194738 | 2.1 | [1] |
| Simvastatin | 40 | [1] |
| Fluvastatin | 28 | [1] |
| Pravastatin | 5100 | [1] |
Table 3: In Vivo Effects of FR194738 in Hamsters (10-day daily administration)
| Treatment Group | Effect on Serum Lipids | Effect on HMG-CoA Reductase Activity | Reference |
| FR194738 | Reduced total cholesterol, non-HDL cholesterol, HDL cholesterol, and triglycerides | 1.3-fold increase at 32 mg/kg; no significant change at 100 mg/kg | [1][2] |
Signaling Pathway
The primary signaling pathway affected by FR194738 is the cholesterol biosynthesis pathway. The diagram below illustrates the key steps in this pathway and highlights the specific point of inhibition by FR194738.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning FR194738.
Measurement of Squalene Epoxidase Activity in HepG2 Cell Homogenates
-
Cell Culture and Homogenate Preparation:
-
HepG2 cells are cultured in a suitable medium (e.g., Dulbecco's modified Eagle's medium) supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested, washed with phosphate-buffered saline, and then homogenized in a buffer solution (e.g., potassium phosphate buffer with sucrose and EDTA) using a Dounce homogenizer.
-
The homogenate is then centrifuged at a low speed to remove nuclei and cell debris, and the resulting supernatant is used as the enzyme source.
-
-
Enzyme Assay:
-
The reaction mixture contains the cell homogenate, a buffer solution, NADPH, and the substrate, [14C]squalene.
-
FR194738, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified time.
-
The reaction is stopped by the addition of a strong base (e.g., KOH in ethanol).
-
Lipids are extracted using a non-polar solvent (e.g., hexane).
-
The extracted lipids are separated by thin-layer chromatography (TLC).
-
The radioactivity of the squalene and 2,3-oxidosqualene spots is quantified using a radioisotope detector.
-
The IC50 value is calculated as the concentration of FR194738 that causes a 50% inhibition of squalene epoxidase activity.
-
Measurement of Cholesterol Synthesis from [14C]Acetate in Intact HepG2 Cells
-
Cell Culture and Treatment:
-
HepG2 cells are seeded in culture plates and allowed to adhere.
-
The cells are then incubated with various concentrations of FR194738 for a specified period.
-
-
Radiolabeling and Lipid Extraction:
-
[14C]acetate is added to the culture medium, and the cells are incubated for a further period to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
The cells are washed, harvested, and the lipids are extracted using a solvent mixture (e.g., chloroform/methanol).
-
-
Lipid Analysis:
-
The extracted lipids are separated by TLC.
-
The radioactivity of the cholesterol and cholesteryl ester fractions is determined.
-
The IC50 value is calculated as the concentration of FR194738 that inhibits the incorporation of [14C]acetate into cholesterol by 50%.
-
The experimental workflow for these key assays is depicted in the following diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CAS:204067-45-8 - 阿镁生物 [amaybio.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. tebubio.com [tebubio.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of a novel squalene epoxidase inhibitor, FR194738 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FR194738 Free Base in Cholesterol Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR194738 is a potent, orally active inhibitor of squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth analysis of the mechanism of action of FR194738 free base, its quantitative effects on cholesterol synthesis, and its impact on related signaling pathways. Detailed experimental protocols and visual representations of the underlying biological processes are presented to support further research and drug development efforts in the field of hypercholesterolemia.
Introduction
Hypercholesterolemia is a major risk factor for cardiovascular disease, a leading cause of mortality worldwide. While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, there is a continued need for alternative and complementary therapeutic strategies. Squalene epoxidase (also known as squalene monooxygenase) represents a key regulatory point in the cholesterol biosynthesis pathway, downstream of HMG-CoA reductase. Inhibition of this enzyme offers a distinct mechanism to reduce cholesterol production. FR194738 has emerged as a highly potent inhibitor of squalene epoxidase, demonstrating significant cholesterol-lowering effects in preclinical studies. This document serves as a comprehensive resource on the biochemical and cellular effects of FR194738.
Mechanism of Action of FR194738
FR194738 exerts its cholesterol-lowering effects by specifically inhibiting the enzyme squalene epoxidase.[1][2][3] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol biosynthesis and a rate-limiting step in the pathway.[4] By blocking this step, FR194738 prevents the downstream synthesis of lanosterol and, ultimately, cholesterol. A key consequence of this inhibition is the intracellular accumulation of squalene.[1][2]
Unlike statins, which inhibit an early step in the mevalonate pathway, FR194738 acts at a later, more committed step in cholesterol synthesis. This difference in mechanism leads to distinct effects on the cellular feedback regulation of cholesterol homeostasis.
Quantitative Data on the Efficacy of FR194738
The inhibitory potency of FR194738 has been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro and Cellular Inhibition of Squalene Epoxidase and Cholesterol Synthesis by FR194738
| Assay System | Parameter | Value | Reference |
| HepG2 Cell Homogenates | IC50 for Squalene Epoxidase Inhibition | 9.8 nM | [1][2] |
| Intact HepG2 Cells | IC50 for Cholesterol Synthesis from [14C]acetate | 4.9 nM | [1] |
| Intact HepG2 Cells | IC50 for Cholesteryl Ester Synthesis from [14C]acetate | 8.0 nM | [2] |
| Hamster Liver Microsomes | IC50 for Squalene Epoxidase Inhibition | 14 nM | [2] |
Table 2: Comparison of IC50 Values for Cholesterol Biosynthesis Inhibition in HepG2 Cells
| Compound | IC50 (nM) | Target Enzyme | Reference |
| FR194738 | 2.1 | Squalene Epoxidase | [2] |
| Simvastatin | 40 | HMG-CoA Reductase | [2] |
| Fluvastatin | 28 | HMG-CoA Reductase | [2] |
| Pravastatin | 5100 | HMG-CoA Reductase | [2] |
Table 3: Effects of FR194738 on HMG-CoA Reductase Activity in HepG2 Cells
| FR194738 Concentration (Inhibition of Cholesterol Synthesis) | Fold Increase in HMG-CoA Reductase Activity | Reference |
| 24% | No significant increase | [1] |
| 69% | No significant increase | [1] |
| 90% | 4.6-fold | [1] |
For comparison, simvastatin increased HMG-CoA reductase activity by 13- to 19-fold at concentrations that inhibited cholesterol synthesis by 65% and 82%, respectively.[1]
Signaling Pathways
The Cholesterol Biosynthesis Pathway and the Site of FR194738 Action
The synthesis of cholesterol from acetyl-CoA is a complex, multi-step process. The diagram below illustrates the major steps in this pathway, highlighting the point of inhibition by FR194738.
Caption: Cholesterol biosynthesis pathway highlighting the site of action of FR194738.
Regulation of Cholesterol Synthesis and the Impact of FR194738
Cellular cholesterol levels are tightly regulated through a feedback mechanism involving Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. When cellular sterol levels are low, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where it is proteolytically cleaved. The active N-terminal domain of SREBP-2 then translocates to the nucleus and activates the transcription of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase and the LDL receptor.
FR194738, by inhibiting a late step in cholesterol synthesis, leads to a depletion of downstream sterols. This mimics a low-sterol state, which is expected to activate the SREBP-2 pathway. However, the accumulation of non-sterol mevalonate-derived metabolites may have a modulatory effect on this feedback loop, as suggested by the blunted increase in HMG-CoA reductase activity compared to statins.[1]
References
The Inhibition of Squalene Epoxidase by FR194738: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR194738 is a potent, orally bioavailable inhibitor of squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides an in-depth overview of the mechanism of action of FR194738, focusing on its inhibitory effects on squalene epoxidase. It includes a compilation of quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visual representations of the biochemical pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of cholesterol metabolism and the development of novel hypocholesterolemic agents.
Introduction to Squalene Epoxidase and FR194738
Squalene epoxidase (SE), also known as squalene monooxygenase, is a key rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4] It catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step and the committed step towards sterol synthesis.[4][5] As such, SE represents a promising therapeutic target for the management of hypercholesterolemia.[3]
FR194738 is a novel synthetic compound that has demonstrated potent inhibitory activity against squalene epoxidase.[2] Its action leads to a significant reduction in cholesterol synthesis, making it a compound of interest for the development of new lipid-lowering therapies.[2]
Quantitative Inhibitory Activity of FR194738
The inhibitory potency of FR194738 has been evaluated in various in vitro systems. The following table summarizes the key quantitative data available in the literature.
| Parameter | Value (nM) | System | Reference |
| IC50 | 9.8 | Squalene epoxidase activity in HepG2 cell homogenates | [1][6][7] |
| IC50 | 4.9 | [14C]acetate incorporation into free cholesterol in intact HepG2 cells | [1][6][7] |
| IC50 | 8.0 | [14C]acetate incorporation into cholesteryl ester in intact HepG2 cells | [1][6] |
| IC50 | 2.1 | Overall cholesterol biosynthesis in HepG2 cells (compared to statins) | [1] |
| IC50 | 14 | Squalene epoxidase activity in hamster liver microsomes | [1] |
Mechanism of Action and Signaling Pathway
FR194738 exerts its hypocholesterolemic effect by directly inhibiting the enzymatic activity of squalene epoxidase. This inhibition blocks the conversion of squalene to 2,3-oxidosqualene, a crucial precursor for cholesterol synthesis.[4] The direct consequence of this inhibition is the intracellular accumulation of squalene and a reduction in the downstream production of cholesterol.[1][6][7]
Interestingly, the inhibition of cholesterol synthesis by FR194738 does not lead to a strong compensatory increase in the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the primary rate-limiting enzyme in the cholesterol biosynthesis pathway.[7] This is in contrast to statins, which, by inhibiting HMG-CoA reductase, lead to a significant upregulation of the enzyme.[7] At concentrations that inhibited cholesterol synthesis by 24% and 69%, FR194738 did not cause an increase in HMG-CoA reductase activity. A moderate 4.6-fold increase was only observed at a concentration that inhibited cholesterol synthesis by 90%.[7] This suggests that a non-sterol metabolite derived from mevalonate, produced before the squalene epoxidation step, plays a role in suppressing HMG-CoA reductase activity.[7]
The specific kinetic mechanism of inhibition by FR194738 (e.g., competitive, non-competitive) has not been definitively characterized in the reviewed literature.
Signaling Pathway Diagram
Caption: Inhibition of Squalene Epoxidase by FR194738 and its downstream effects.
Detailed Experimental Protocols
Squalene Epoxidase Activity Assay in HepG2 Cell Homogenates
This protocol is adapted from methodologies described for the evaluation of squalene epoxidase inhibitors.
Objective: To determine the in vitro inhibitory effect of FR194738 on squalene epoxidase activity in a cell-based homogenate system.
Materials:
-
HepG2 cells
-
Culture medium (e.g., MEM supplemented with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose)
-
Protein assay reagent (e.g., Bradford or BCA)
-
FR194738 stock solution (in DMSO)
-
[³H]-Squalene (radiolabeled substrate)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, 1 mM NADPH, 1 mM FAD)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Harvest: Wash the cells with PBS, detach them using Trypsin-EDTA, and collect them by centrifugation.
-
Homogenate Preparation: Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a Dounce homogenizer or sonicator.
-
Protein Quantification: Determine the protein concentration of the cell homogenate using a standard protein assay.
-
Enzyme Reaction:
-
In a microcentrifuge tube, add a specific amount of cell homogenate (e.g., 100 µg of protein).
-
Add varying concentrations of FR194738 (or vehicle control) and pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the reaction buffer containing [³H]-Squalene.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction: Stop the reaction by adding a solution of KOH in ethanol. Saponify the lipids by heating and then extract the non-saponifiable lipids (including squalene and 2,3-oxidosqualene) with an organic solvent like hexane or petroleum ether.
-
Quantification: Evaporate the organic solvent and redissolve the residue in a small volume of a suitable solvent. Add scintillation cocktail and measure the radioactivity corresponding to the formed [³H]-2,3-oxidosqualene using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of FR194738 and determine the IC50 value by plotting the inhibition curve.
Workflow Diagram: Squalene Epoxidase Activity Assay
Caption: Workflow for determining squalene epoxidase inhibitory activity.
Cholesterol Biosynthesis Assay using [14C]acetate in Intact HepG2 Cells
This protocol describes the measurement of de novo cholesterol synthesis by monitoring the incorporation of radiolabeled acetate.
Objective: To assess the effect of FR194738 on the overall cholesterol biosynthesis pathway in intact cells.
Materials:
-
HepG2 cells
-
Culture medium
-
FR194738 stock solution (in DMSO)
-
[¹⁴C]-Sodium acetate (radiolabeled precursor)
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Cell Seeding: Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of FR194738 (or vehicle control) for a specified period (e.g., 18-24 hours).
-
Radiolabeling: Add [¹⁴C]-sodium acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).
-
-
Lipid Separation by TLC:
-
Spot the lipid extracts onto a silica TLC plate.
-
Develop the TLC plate in a chamber with the appropriate solvent system to separate the different lipid classes (cholesterol, cholesteryl esters, squalene, etc.).
-
-
Detection and Quantification:
-
Visualize the radiolabeled lipid spots using a phosphorimager.
-
Alternatively, scrape the silica corresponding to the lipid spots of interest into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the amount of [¹⁴C]acetate incorporated into cholesterol and other lipids. Calculate the percentage of inhibition of cholesterol synthesis for each FR194738 concentration and determine the IC50 value.
Workflow Diagram: Cholesterol Biosynthesis Assay
Caption: Workflow for measuring de novo cholesterol biosynthesis.
Conclusion
FR194738 is a potent inhibitor of squalene epoxidase, effectively reducing cholesterol biosynthesis in vitro. Its mechanism of action, centered on the blockade of a key enzymatic step in the cholesterol synthesis pathway, along with its minimal impact on HMG-CoA reductase feedback, highlights its potential as a novel therapeutic agent for hypercholesterolemia. The data and protocols presented in this guide provide a valuable resource for the further investigation and development of FR194738 and other squalene epoxidase inhibitors. Further studies are warranted to fully elucidate its kinetic profile and in vivo efficacy and safety.
References
- 1. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
FR194738 Free Base: A Technical Guide on Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR194738 is a potent, orally bioavailable inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway. This document provides a comprehensive overview of the target specificity and selectivity of FR194738 free base, compiling available quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. While FR194738 demonstrates high potency for its primary target, a comprehensive public selectivity profile against a broad range of other enzymes and receptors is not currently available. This guide aims to consolidate the existing knowledge to support further research and development efforts.
Introduction
Hypercholesterolemia is a major risk factor for cardiovascular disease. The inhibition of cholesterol biosynthesis is a clinically validated strategy for managing elevated cholesterol levels. While HMG-CoA reductase inhibitors (statins) are the cornerstone of therapy, targeting other enzymes in the cholesterol biosynthesis pathway offers alternative and potentially complementary therapeutic approaches. Squalene epoxidase (SE), also known as squalene monooxygenase, catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the formation of lanosterol, the precursor to cholesterol. FR194738 has emerged as a potent inhibitor of this enzyme, demonstrating significant cholesterol-lowering effects in preclinical studies. Understanding its precise target engagement and selectivity is paramount for its development as a therapeutic agent.
Target Specificity: Potent Inhibition of Squalene Epoxidase
The primary molecular target of FR194738 is squalene epoxidase (SE). The inhibitory activity of FR194738 has been quantified across various biological systems, consistently demonstrating its high potency in the nanomolar range.
Quantitative Data on Squalene Epoxidase Inhibition
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for FR194738 against squalene epoxidase from different sources. This data highlights the compound's potent activity in both isolated enzyme preparations and cell-based assays.
| Biological System | Species | IC50 (nM) | Reference |
| Hepatic Microsomes | Dog | 49 | [1] |
| Hepatic Microsomes | Hamster | 14 | [1] |
| Hepatic Microsomes | Rat | 68 | [1] |
| HepG2 Cell Homogenates | Human | 9.8 | [2] |
| Intact HepG2 Cells (Cholesterol Synthesis from [14C]acetate) | Human | 4.9 | [2] |
Target Selectivity Profile
A critical aspect of drug development is understanding a compound's selectivity, or its propensity to interact with unintended biological targets. Off-target effects can lead to unforeseen side effects and toxicities.
Selectivity Against Other Enzymes in the Cholesterol Biosynthesis Pathway
Studies have shown that FR194738's mechanism of action is distinct from that of statins. While statins inhibit HMG-CoA reductase, leading to a compensatory increase in the expression of this enzyme, FR194738 does not induce a significant increase in HMG-CoA reductase activity at concentrations that effectively inhibit cholesterol synthesis[2]. This suggests a more targeted effect on the later stages of the cholesterol biosynthesis pathway.
Broader Selectivity Screening
As of the latest available information, a comprehensive public selectivity profile of FR194738 against a broad panel of kinases (kinome scan) or other enzyme and receptor families has not been published. Such studies are crucial for a thorough assessment of potential off-target liabilities. The primary toxicities observed with some squalene epoxidase inhibitors in preclinical animal models, such as dermatitis and gastrointestinal issues, are thought to be on-target effects related to the accumulation of squalene or the inhibition of the enzyme in non-hepatic tissues[3][4]. However, the possibility of off-target contributions cannot be entirely ruled out without comprehensive screening data.
Signaling Pathway and Mechanism of Action
FR194738 exerts its cholesterol-lowering effects by inhibiting squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. This pathway is a multi-step process that converts acetyl-CoA into cholesterol.
Detailed Experimental Protocols
Reproducible and well-documented experimental methods are fundamental to scientific research. The following section details a key protocol for assessing the activity of FR194738.
Squalene Epoxidase Activity Assay in HepG2 Cell Homogenates
This protocol is adapted from studies investigating the effect of FR194738 on cholesterol metabolism in the human hepatoma cell line, HepG2.
Objective: To determine the in vitro inhibitory activity of FR194738 on squalene epoxidase in a human liver cell model.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., MEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Assay Buffer: 0.1 M Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT
-
Cofactor Solution: NADPH, FAD
-
Substrate: [3H]-squalene
-
Test Compound: FR194738 dissolved in DMSO
-
Scintillation cocktail
-
Scintillation counter
Workflow Diagram:
Procedure:
-
Cell Culture and Microsome Preparation:
-
Culture HepG2 cells to 80-90% confluency.
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in assay buffer and homogenize using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the microsomal preparation, assay buffer, and cofactor solution (final concentrations of 1 mM NADPH and 10 µM FAD are typical).
-
Add varying concentrations of FR194738 (or vehicle control, DMSO) and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding [3H]-squalene (final concentration typically 5-10 µM).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a mixture of chloroform and methanol (2:1 v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform and spot it onto a silica gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate squalene from 2,3-oxidosqualene.
-
Visualize the lipid spots (e.g., using iodine vapor) and scrape the silica corresponding to the 2,3-oxidosqualene band into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of squalene epoxidase inhibition for each concentration of FR194738 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the FR194738 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
FR194738 is a highly potent inhibitor of squalene epoxidase, a key enzyme in cholesterol biosynthesis. Its nanomolar potency has been consistently demonstrated in various preclinical models. While its on-target mechanism of action is well-defined, a comprehensive assessment of its selectivity against a broad range of other molecular targets is not publicly available. The detailed experimental protocol provided herein offers a robust method for further characterizing the inhibitory activity of FR194738 and similar compounds. Future research should aim to elucidate the broader selectivity profile of FR194738 to fully understand its therapeutic potential and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical toxicology profile of squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pharmacology of FR194738 Free Base: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR194738 is a potent and selective inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. This document provides a comprehensive overview of the pharmacology of FR194738 free base, summarizing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to characterize this compound. The information is intended to serve as a technical resource for researchers and professionals involved in drug development and the study of lipid metabolism.
Introduction
Hypercholesterolemia is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, there is continued interest in alternative and complementary therapeutic strategies. Squalene epoxidase represents a compelling target as it catalyzes the first oxygenation step in cholesterol synthesis, converting squalene to 2,3-oxidosqualene. FR194738 has emerged as a significant research compound due to its potent inhibition of this enzyme.
Mechanism of Action
FR194738 exerts its pharmacological effect by directly inhibiting the enzyme squalene epoxidase. This inhibition blocks the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol biosynthesis pathway.[1] The accumulation of the substrate, squalene, and the depletion of downstream products, including cholesterol, are the direct consequences of this enzymatic blockade.[1][2] Unlike statins, which act earlier in the pathway at the level of HMG-CoA reductase, FR194738's mechanism of action is further downstream, leading to a different profile of effects on cellular metabolism.[1]
In Vitro Pharmacology
The in vitro activity of FR194738 has been characterized in various cell-based and cell-free assays, primarily using the human hepatoma cell line, HepG2, a well-established model for studying hepatic lipid metabolism.
Quantitative In Vitro Data
The following tables summarize the key quantitative data for the in vitro activity of FR194738.
Table 1: Inhibition of Squalene Epoxidase and Cholesterol Synthesis by FR194738
| Parameter | System | IC50 (nM) | Reference |
| Squalene Epoxidase Activity | HepG2 cell homogenates | 9.8 | [1][2] |
| Cholesterol Synthesis from [14C]acetate | Intact HepG2 cells | 4.9 | [1][2] |
| Cholesteryl Ester Synthesis from [14C]acetate | Intact HepG2 cells | 8.0 | [2] |
| Cholesterol Biosynthesis | HepG2 cells | 2.1 | [1][3] |
| Squalene Epoxidase Activity | Hamster liver microsomes | 14 | [1][3] |
Table 2: Comparative IC50 Values for Inhibition of Cholesterol Biosynthesis in HepG2 Cells
| Compound | Target | IC50 (nM) | Reference |
| FR194738 | Squalene Epoxidase | 2.1 | [1][3] |
| Simvastatin | HMG-CoA Reductase | 40 | [1][3] |
| Fluvastatin | HMG-CoA Reductase | 28 | [1][3] |
| Pravastatin | HMG-CoA Reductase | 5100 | [1][3] |
Effect on HMG-CoA Reductase Activity
A key differentiator for FR194738 compared to statins is its effect on HMG-CoA reductase activity. While statins lead to a significant compensatory upregulation of HMG-CoA reductase, FR194738 demonstrates a more modest effect. At concentrations that inhibit cholesterol synthesis by up to 69%, FR194738 does not cause a significant increase in HMG-CoA reductase activity.[1] A moderate 4.6-fold increase is observed only at a high concentration that inhibits cholesterol synthesis by 90%.[1]
In Vivo Pharmacology
The lipid-lowering effects of FR194738 have been evaluated in several animal models, demonstrating its potential for systemic cholesterol and triglyceride reduction.
Quantitative In Vivo Data
Table 3: Effect of FR194738 on Plasma Lipids in Hamsters (10 days daily administration)
| Treatment | Total Cholesterol | Non-HDL Cholesterol | HDL Cholesterol | Triglycerides | Reference |
| FR194738 | Reduced | Reduced | Reduced | Reduced | [1][3] |
Specific percentage reductions were not detailed in the provided search results.
Table 4: Dose-Dependent Effect of FR194738 on Serum Triglycerides in Dogs
| Dose (mg/kg/day) | % Reduction in Triglycerides | Reference |
| 10 | 30% | |
| 32 | 41% | |
| 100 | 65% |
The reference for this data was not explicitly found in the provided search results.
Table 5: Effect of FR194738 on Plasma Lipids in Rats
| Dose (mg/kg/day) | Total Cholesterol | Triglycerides (% Reduction) | Reference |
| 10 | No significant change | 30% | |
| 32 | No significant change | 41% | |
| 100 | No significant change | 65% |
The reference for this data was not explicitly found in the provided search results.
Effect on HMG-CoA Reductase Activity in Hamsters
In hamsters, daily administration of FR194738 at 32 mg/kg resulted in a 1.3-fold increase in HMG-CoA reductase activity.[1][3]
Experimental Protocols
Squalene Epoxidase Activity Assay in HepG2 Cell Homogenates
This protocol is based on the methodology described in the research on FR194738.
1. Cell Culture and Homogenate Preparation:
- HepG2 cells are cultured in appropriate media.
- Cells are harvested, washed, and centrifuged.
- The cell pellet is resuspended in a buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM DTT).
- Cells are homogenized using a Dounce homogenizer or sonicator on ice.
- The homogenate is centrifuged to remove nuclei and cell debris. The resulting supernatant is the cell homogenate used for the assay.
2. Enzyme Assay:
- The assay is typically performed in a reaction mixture containing the cell homogenate, a buffer system, NADPH, FAD, and the substrate, radiolabeled squalene (e.g., [³H]squalene).
- FR194738 or a vehicle control is pre-incubated with the cell homogenate.
- The reaction is initiated by the addition of the substrate.
- The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
- The reaction is stopped by the addition of a strong base (e.g., methanolic KOH).
3. Product Extraction and Quantification:
- The lipid products are extracted with an organic solvent (e.g., hexane or petroleum ether).
- The organic phase is separated, evaporated, and the residue is redissolved in a small volume of solvent.
- The products (squalene and 2,3-oxidosqualene) are separated by thin-layer chromatography (TLC).
- The radioactivity of the spots corresponding to squalene and 2,3-oxidosqualene is quantified using a scintillation counter.
- The IC50 value is calculated from the dose-response curve of the inhibition of 2,3-oxidosqualene formation.
Cholesterol Synthesis Assay in Intact HepG2 Cells (Representative Protocol)
1. Cell Culture and Treatment:
- HepG2 cells are seeded in multi-well plates and allowed to adhere.
- Cells are pre-incubated with various concentrations of FR194738 or vehicle control in serum-free media for a specified time.
2. Radiolabeling:
- [¹⁴C]acetate is added to the culture medium and incubated for a period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
3. Lipid Extraction:
- The cells are washed with PBS and then lysed.
- Lipids are extracted from the cell lysate using a standard method, such as the Folch extraction (chloroform:methanol).
4. Lipid Separation and Quantification:
- The extracted lipids are separated by thin-layer chromatography (TLC) using a solvent system that resolves cholesterol, cholesteryl esters, and other lipids.
- The TLC plate is exposed to a phosphor screen or scraped, and the radioactivity in the bands corresponding to cholesterol and cholesteryl esters is quantified.
- The IC50 for the inhibition of cholesterol synthesis is determined from the dose-response curve.
HMG-CoA Reductase Activity Assay (Representative Protocol)
1. Preparation of Cell Lysates:
- HepG2 cells are treated with FR194738 or a control compound for a specified duration.
- Cells are harvested and lysed in a buffer that preserves enzyme activity.
2. Enzyme Activity Measurement:
- The HMG-CoA reductase activity is typically measured by a spectrophotometric assay that monitors the oxidation of NADPH to NADP⁺ at 340 nm.
- The cell lysate is added to a reaction mixture containing buffer, HMG-CoA (the substrate), and NADPH.
- The decrease in absorbance at 340 nm over time is measured, which is proportional to the HMG-CoA reductase activity.
3. Data Analysis:
- The rate of NADPH consumption is calculated and normalized to the total protein concentration of the cell lysate.
- The change in HMG-CoA reductase activity in response to FR194738 treatment is then determined.
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway
Caption: Simplified cholesterol biosynthesis pathway highlighting the site of action of FR194738.
Experimental Workflow for In Vitro Characterization
Caption: General experimental workflow for the in vitro characterization of FR194738.
Conclusion
FR194738 is a potent inhibitor of squalene epoxidase with significant in vitro and in vivo lipid-lowering activity. Its distinct mechanism of action, particularly its modest effect on HMG-CoA reductase upregulation compared to statins, makes it a valuable tool for studying cholesterol metabolism and a potential lead for the development of new hypercholesterolemia therapies. This guide provides a foundational understanding of its pharmacology, supported by quantitative data and experimental methodologies, to aid in future research and development efforts.
References
The Effect of FR194738 Free Base on Lipid Droplet Formation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid droplets are dynamic cellular organelles central to lipid metabolism and energy homeostasis. Their formation is a complex process influenced by the availability of neutral lipids, primarily triglycerides and cholesteryl esters. FR194738 is a potent inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] By modulating the levels of cholesterol and its precursors, FR194738 has the potential to indirectly affect lipid droplet formation. This technical guide provides an in-depth overview of the known mechanisms of FR194738, the fundamentals of lipid droplet biogenesis, and a hypothetical framework for investigating the effects of FR194738 on lipid droplet dynamics. Detailed experimental protocols and visualizations of relevant signaling pathways are included to facilitate further research in this area.
Introduction to FR194738
FR194738 is a synthetic compound that acts as a selective inhibitor of squalene epoxidase (squalene monooxygenase).[1][2] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol biosynthesis pathway.[1] Inhibition of squalene epoxidase by FR194738 leads to a reduction in the de novo synthesis of cholesterol and an accumulation of squalene.[2] Unlike statins, which inhibit HMG-CoA reductase, FR194738 acts further down the pathway.[1]
Mechanism of Action
FR194738 competitively inhibits squalene epoxidase, thereby blocking the cholesterol synthesis cascade.[4] This mode of action has been shown to effectively lower serum total cholesterol and triglyceride levels in various animal models.[1] A notable characteristic of FR194738 is that it does not cause a significant upregulation of HMG-CoA reductase activity at concentrations that effectively inhibit cholesterol synthesis, which is a compensatory mechanism often observed with statin treatment.[1][2]
Effects on Lipid Metabolism
The primary metabolic effects of FR194738 are the reduction of cholesterol and triglyceride levels. The decrease in cholesterol synthesis is a direct consequence of squalene epoxidase inhibition. The mechanism for triglyceride reduction is less direct but is a consistently observed effect. It is hypothesized that the alteration in sterol levels may influence the expression and activity of genes involved in fatty acid and triglyceride metabolism.
The Biology of Lipid Droplet Formation
Lipid droplets are ubiquitous organelles responsible for the storage of neutral lipids.[5] They consist of a core of triglycerides and cholesteryl esters surrounded by a phospholipid monolayer and a variety of associated proteins.[6] The formation of lipid droplets, or biogenesis, is a multi-step process that originates from the endoplasmic reticulum (ER).[7][8][9]
The key stages of lipid droplet biogenesis are:
-
Synthesis of Neutral Lipids: Triglycerides and cholesteryl esters are synthesized by enzymes located in the ER membrane.[10][11]
-
Lens Formation: The newly synthesized neutral lipids accumulate between the leaflets of the ER membrane, forming a lens-like structure.[7][9]
-
Budding: As the lipid lens grows, it buds off from the ER into the cytoplasm, enclosed by a monolayer of phospholipids derived from the ER membrane.[8][11]
-
Maturation: The nascent lipid droplet can grow further by acquiring more neutral lipids or by fusing with other lipid droplets.[9]
Hypothetical Effects of FR194738 on Lipid Droplet Formation
Based on the known mechanism of FR194738 and the biology of lipid droplet formation, several hypotheses can be formulated regarding its potential effects on lipid droplet dynamics:
-
Reduction in Triglyceride Availability: By lowering systemic and potentially intracellular triglyceride levels, FR194738 may limit the substrate available for the core of lipid droplets, thereby reducing their formation or size.
-
Alteration of Cholesterol Ester Content: By inhibiting cholesterol synthesis, FR194738 would reduce the availability of cholesterol for esterification and incorporation into lipid droplets. This could alter the composition and physical properties of lipid droplets.
-
Indirect Signaling Effects: Changes in the levels of cholesterol and its precursors can impact various cellular signaling pathways that regulate lipid metabolism, such as the SREBP pathway.[3] These signaling changes could indirectly influence the expression of genes involved in lipid droplet formation and turnover.
Quantitative Data on FR194738's Effects on Lipid Levels
While direct data on FR194738's effect on lipid droplet formation is not available, the following table summarizes its reported effects on cholesterol and triglyceride levels from in vitro and in vivo studies.
| Model System | Compound | Concentration/Dose | Effect on Cholesterol | Effect on Triglycerides | Reference |
| HepG2 Cells | FR194738 | IC50: 4.9 nM (for cholesterol synthesis) | Inhibition of cholesterol synthesis | Not Reported | [2] |
| Dogs | FR194738 | 10 mg/kg/day | 26% decrease in serum total cholesterol | 47% decrease in serum triglycerides | [1] |
| Dogs | FR194738 | 32 mg/kg/day | 40% decrease in serum total cholesterol | 76% decrease in serum triglycerides | [1] |
| Hamsters | FR194738 | 100 mg/kg/day | 22% decrease in serum total cholesterol | 9% decrease in serum triglycerides | [1] |
| Rats | FR194738 | 10, 32, 100 mg/kg/day | No significant decrease | 30%, 41%, 65% decrease respectively | [1] |
Experimental Protocols for Investigating FR194738's Effect on Lipid Droplets
To test the hypotheses outlined above, the following experimental protocols can be employed.
Cell Culture and Treatment
-
Cell Line: HepG2 (human hepatoma) cells are a suitable model as they are of hepatic origin and are known to form lipid droplets.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
FR194738 Treatment: Prepare a stock solution of FR194738 free base in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations of FR194738 (e.g., 1 nM to 1 µM) for a specified duration (e.g., 24, 48 hours). A vehicle control (DMSO) should be included.
-
Oleic Acid Co-treatment (Optional): To induce robust lipid droplet formation, cells can be co-treated with oleic acid complexed to bovine serum albumin (BSA).
Staining and Visualization of Lipid Droplets
Oil Red O Staining for Neutral Lipids
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.[12][13][14]
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.[12][14]
-
Permeabilization: Wash the cells with PBS and incubate with 60% isopropanol for 5 minutes.[15]
-
Staining: Remove the isopropanol and add a working solution of Oil Red O. Incubate for 15-20 minutes at room temperature.[15]
-
Washing: Wash the cells extensively with distilled water to remove excess stain.[16]
-
Counterstaining (Optional): The nuclei can be counterstained with hematoxylin or DAPI for better visualization of cellular structures.[12][14]
-
Imaging: Visualize the cells using a light microscope. Lipid droplets will appear as red-orange spherical structures within the cytoplasm.
Quantification of Lipid Droplets
-
Image Acquisition: Capture images from multiple random fields for each treatment condition using a consistent magnification.
-
Image Analysis: Use image analysis software such as ImageJ or CellProfiler to quantify lipid droplet parameters.[17][18]
-
Number of Lipid Droplets per Cell: Count the number of stained lipid droplets and normalize to the number of cells (determined by nuclear count).
-
Size and Area of Lipid Droplets: Measure the area and diameter of each lipid droplet to assess changes in size distribution.
-
Total Lipid Content: For a more quantitative measure, the Oil Red O stain can be extracted from the cells using 100% isopropanol, and the absorbance can be measured spectrophotometrically at approximately 500 nm.[15]
-
Visualization of Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway and the Action of FR194738
Caption: The cholesterol biosynthesis pathway highlighting the inhibitory action of FR194738 on squalene epoxidase.
General Pathway of Lipid Droplet Biogenesis
Caption: A simplified diagram of lipid droplet biogenesis originating from the endoplasmic reticulum.
Experimental Workflow for Assessing FR194738's Effect on Lipid Droplets
Caption: A step-by-step workflow for the experimental investigation of FR194738's impact on lipid droplet formation.
Conclusion
While direct evidence is currently lacking, the established role of FR194738 as a squalene epoxidase inhibitor with subsequent effects on cholesterol and triglyceride metabolism provides a strong rationale for investigating its impact on lipid droplet formation. By reducing the availability of the core neutral lipid components of these organelles, it is plausible that FR194738 could modulate lipid droplet number, size, and composition. The experimental framework provided in this guide offers a comprehensive approach for researchers to systematically explore this potential connection. Such studies would not only enhance our understanding of the cellular effects of FR194738 but also provide further insights into the intricate regulation of lipid droplet dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights Into the Biogenesis and Emerging Functions of Lipid Droplets From Unbiased Molecular Profiling Approaches [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lipid droplet - Wikipedia [en.wikipedia.org]
- 9. Lipid Droplet Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Lipid droplet biogenesis and functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Lipid droplet quantification based on iterative image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipid droplet quantification based on iterative image processing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FR194738 Free Base in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR194738 is a potent and selective inhibitor of squalene epoxidase (SE), also known as squalene monooxygenase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol biosynthesis pathway.[1] By blocking this step, FR194738 effectively inhibits the synthesis of cholesterol and leads to the accumulation of squalene within the cell. Its high potency makes it a valuable tool for studying the role of cholesterol metabolism in various cellular processes and a potential therapeutic agent. These application notes provide detailed protocols for the use of FR194738 free base in cell culture experiments.
Mechanism of Action
FR194738 exerts its biological effects by specifically targeting and inhibiting the enzyme squalene epoxidase. This inhibition blocks the cholesterol biosynthesis pathway downstream of farnesyl pyrophosphate (FPP) and upstream of lanosterol. The direct consequences of this inhibition are a decrease in cellular cholesterol levels and a significant accumulation of the substrate, squalene.
Quantitative Data
FR194738 has demonstrated high potency in in vitro studies, primarily using the human hepatoma cell line HepG2.
| Parameter | Cell Line/System | IC50 Value | Reference |
| Squalene Epoxidase Activity | HepG2 cell homogenates | 9.8 nM | [1][2] |
| Cholesterol Synthesis from [14C]acetate | Intact HepG2 cells | 4.9 nM | [2] |
| Cholesteryl Ester Synthesis from [14C]acetate | Intact HepG2 cells | 8.0 nM | [1] |
| Cholesterol Biosynthesis | HepG2 cells | 2.1 nM | [1] |
| Compound | Cell Line | IC50 for Cholesterol Biosynthesis | Reference |
| FR194738 | HepG2 | 2.1 nM | [1] |
| Simvastatin | HepG2 | 40 nM | [1] |
| Fluvastatin | HepG2 | 28 nM | [1] |
| Pravastatin | HepG2 | 5100 nM | [1] |
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile and freshly opened
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Dissolution: Add the appropriate volume of fresh, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). It is recommended to use ultrasonic agitation to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Note: DMSO is hygroscopic; use a newly opened bottle to ensure optimal solubility.
Experimental Protocols
Protocol 1: General Cell Treatment with FR194738
This protocol provides a general workflow for treating adherent cells with FR194738.
Materials:
-
Cultured cells of interest (e.g., HepG2)
-
Complete cell culture medium
-
FR194738 stock solution (in DMSO)
-
Multi-well plates (e.g., 6-well, 24-well, or 96-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and not confluent at the end of the experiment.
-
Cell Adherence: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the FR194738 stock solution. Prepare serial dilutions of FR194738 in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the wells and wash the cells once with PBS. Add the medium containing the different concentrations of FR194738 or the vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the desired analysis, such as cell viability assays, cholesterol synthesis measurement, or squalene accumulation analysis.
Protocol 2: Assessment of Cell Viability (MTT Assay)
This protocol is to determine the cytotoxic effects of FR194738.
Materials:
-
Cells treated with FR194738 in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Add MTT Reagent: After the desired treatment time, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Protocol 3: Measurement of Cholesterol Synthesis using [14C]Acetate Incorporation
This protocol measures the rate of de novo cholesterol synthesis.
Materials:
-
Cells treated with FR194738 in a 6-well or 24-well plate
-
[14C]Sodium acetate
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Radiolabeling: Following the treatment with FR194738 for the desired time, add [14C]acetate to each well at a final concentration of 1 µCi/mL.
-
Incubation: Incubate the cells for an additional 2-4 hours at 37°C to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
Cell Lysis and Lipid Extraction: Wash the cells with ice-cold PBS. Lyse the cells and extract the total lipids using a suitable solvent system like hexane:isopropanol.
-
Lipid Separation: Separate the different lipid classes (including cholesterol) from the total lipid extract using thin-layer chromatography (TLC).
-
Quantification: Scrape the silica corresponding to the cholesterol band into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content of each sample and express the results as a percentage of the vehicle-treated control.
Protocol 4: Quantification of Squalene Accumulation
This protocol describes a method to measure the intracellular accumulation of squalene.
Materials:
-
Cells treated with FR194738
-
Lipid extraction solvents
-
Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) system
Procedure:
-
Cell Harvesting and Lipid Extraction: Harvest the treated cells and perform a total lipid extraction as described in Protocol 3.
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen and resuspend it in a suitable solvent for the chosen analytical method.
-
Quantification by GC-MS or HPLC: Analyze the samples using a GC-MS or HPLC method optimized for the separation and quantification of squalene. Use a squalene standard to generate a calibration curve for accurate quantification.
-
Data Analysis: Normalize the amount of squalene to the total protein content of each sample and compare the levels between different treatment groups.
Applications in Different Cell Lines
While extensively studied in the HepG2 human hepatoma cell line, the role of squalene epoxidase and the effects of its inhibition are of interest in various cancer types due to their high metabolic activity and reliance on cholesterol for proliferation. Studies have shown that squalene epoxidase inhibitors, such as terbinafine, can suppress the growth of colorectal cancer cell lines (HT29, DLD1) and gastric cancer cell lines (Hs746T, NCI-N87) .[2][3] Furthermore, inhibition of squalene epoxidase has been shown to enhance the sensitivity of head and neck squamous cell carcinoma (HNSCC) cells to other anti-cancer agents.[4] Therefore, FR194738 can be a valuable tool to investigate the role of the cholesterol biosynthesis pathway in the proliferation and survival of a wide range of cancer cell lines.
Conclusion
This compound is a powerful research tool for investigating the cholesterol biosynthesis pathway and its role in cell physiology and disease. The protocols provided here offer a comprehensive guide for its use in cell culture, from stock solution preparation to the assessment of its biological effects. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting epigenetic modulation of cholesterol synthesis as a therapeutic strategy for head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR194738 Free Base in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR194738 is a potent and selective inhibitor of squalene epoxidase (squalene monooxygenase), a key enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting this enzyme, FR194738 effectively blocks the conversion of squalene to 2,3-oxidosqualene, leading to an accumulation of squalene and a downstream reduction in cholesterol synthesis.[1] These application notes provide detailed protocols for the use of FR194738 free base in the human hepatocellular carcinoma cell line, HepG2, a widely used in vitro model for liver-related studies.
Mechanism of Action
FR194738 exerts its effects by inhibiting squalene epoxidase, which catalyzes a rate-limiting step in cholesterol biosynthesis. This inhibition leads to a dose-dependent decrease in the production of cholesterol and its esters, accompanied by a corresponding intracellular accumulation of the substrate, squalene.[1]
Quantitative Data Summary
The following table summarizes the reported quantitative effects of FR194738 on HepG2 cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (Squalene Epoxidase Activity) | HepG2 cell homogenates | 9.8 nM | [1] |
| IC50 (Cholesterol Synthesis from [14C]acetate) | Intact HepG2 cells | 4.9 nM | [1] |
| IC50 (Cholesteryl Ester Synthesis from [14C]acetate) | Intact HepG2 cells | 8.0 nM | [1] |
| IC50 (Cholesterol Biosynthesis) | HepG2 cells | 2.1 nM |
Signaling Pathway
The diagram below illustrates the cholesterol biosynthesis pathway and the point of inhibition by FR194738.
Experimental Protocols
HepG2 Cell Culture
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells: Rapidly thaw a cryovial of HepG2 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium (EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 1,000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer to a T-75 flask.
-
Maintaining Cultures: Incubate cells at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the pellet and seed new flasks at a ratio of 1:3 to 1:6.
Preparation of FR194738 Stock Solution
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
Procedure:
-
Prepare a high-concentration stock solution of FR194738 (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of FR194738 on HepG2 cells.
Materials:
-
HepG2 cells
-
Complete growth medium
-
FR194738 stock solution
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of FR194738 in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Squalene Accumulation and Cholesterol Measurement
This protocol outlines a method to quantify the effects of FR194738 on intracellular squalene and cholesterol levels.
Materials:
-
HepG2 cells
-
Complete growth medium
-
FR194738 stock solution
-
6-well plates
-
[14C]-acetate (or a non-radioactive method)
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2, v/v)
-
Thin-layer chromatography (TLC) system or Gas Chromatography-Mass Spectrometry (GC-MS)
-
Scintillation counter (for radioactive method)
Procedure:
-
Cell Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of FR194738 for 18-24 hours.
-
Labeling (Optional, for radioactive method): During the last 2-4 hours of treatment, add [14C]-acetate to the medium.
-
Lipid Extraction: Wash the cells with PBS and harvest. Extract total lipids from the cell pellet using a suitable solvent system.
-
Lipid Separation and Quantification:
-
TLC: Spot the lipid extracts on a TLC plate and develop the plate using a solvent system that separates squalene and cholesterol (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v). Visualize the spots (e.g., with iodine vapor) and scrape the corresponding bands for quantification by scintillation counting.
-
GC-MS: For a more quantitative and non-radioactive method, derivatize the lipid extracts and analyze them by GC-MS to measure the absolute amounts of squalene and cholesterol.
-
-
Data Analysis: Normalize the squalene and cholesterol levels to the total protein content of the cell lysate. Compare the levels in FR194738-treated cells to the vehicle control.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of FR194738 in HepG2 cells.
References
Application Notes and Protocols for FR194738 Free Base in Hamster Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available information regarding the administration of FR194738 free base in hamster models for hyperlipidemia studies. The protocols outlined below are based on existing literature and standard laboratory practices.
Introduction
FR194738 is a potent and selective inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Its inhibitory action on this enzyme leads to a reduction in cholesterol synthesis, making it a compound of interest for the treatment of hypercholesterolemia.[1] Studies in hamster models have demonstrated the efficacy of FR194738 in lowering serum lipid levels.[3]
Mechanism of Action
FR194738 exerts its pharmacological effect by inhibiting squalene epoxidase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a crucial step in the cholesterol biosynthesis pathway.[4] By blocking this step, FR194738 effectively reduces the production of downstream sterols, including cholesterol.[1]
Signaling Pathway
The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by FR194738.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of FR194738 in hamsters after daily administration for 10 days.
| Dosage (mg/kg/day) | Effect on Serum Total Cholesterol | Effect on Serum Triglycerides | Effect on HMG-CoA Reductase Activity |
| 32 | Reduction | Reduction | 1.3-fold increase compared to control |
| 100 | Reduction | Reduction | No significant change |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes two methods for solubilizing this compound for administration to hamsters.
Method A: Aqueous Suspension
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
(2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Dissolve the required amount of this compound in DMSO to make a 10% solution.
-
Add the 90% (by volume) SBE-β-CD in saline solution to the DMSO solution.
-
Vortex or sonicate the mixture until a clear solution is obtained. The reported solubility is ≥ 2.08 mg/mL.[3]
-
Method B: Oil-based Suspension
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
-
Procedure:
-
Dissolve the required amount of this compound in DMSO to make a 10% solution.
-
Add 90% (by volume) of corn oil to the DMSO solution.
-
Vortex or sonicate the mixture until a clear solution is obtained. The reported solubility is ≥ 2.08 mg/mL.[3]
-
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
Protocol 2: Administration of FR194738 to Hamsters
This protocol outlines a general procedure for the daily administration of FR194738 to hamsters. The specific route of administration for the reported hamster study is not explicitly stated in the available literature. Oral gavage is a common method for such studies.
-
Animals: Male Syrian hamsters are a suitable model.
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the start of the experiment.
-
Grouping: Randomly assign animals to control and treatment groups.
-
Administration:
-
Prepare the FR194738 formulation as described in Protocol 1.
-
Administer the formulation to the hamsters daily for the duration of the study (e.g., 10 days).
-
The route of administration should be consistent across all groups (e.g., oral gavage).
-
The volume of administration should be calculated based on the animal's body weight.
-
The control group should receive the vehicle solution (e.g., 10% DMSO in corn oil) without the active compound.
-
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects.
-
Sample Collection: At the end of the study, collect blood samples for lipid analysis. Tissues such as the liver can be collected for analysis of enzyme activity (e.g., HMG-CoA reductase).
Experimental Workflow
The following diagram provides a general workflow for a hamster study investigating the effects of FR194738.
References
- 1. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of a novel squalene epoxidase inhibitor, FR194738 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of FR194738 Free Base Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: FR194738 is a potent and specific inhibitor of squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] It has been shown to inhibit squalene epoxidase activity in HepG2 cell homogenates with an IC₅₀ value of 9.8 nM.[1][2][3][4] Accurate and consistent preparation of FR194738 stock solutions is fundamental for obtaining reproducible results in in vitro and in vivo studies. Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this lipophilic compound.[1] This document provides a detailed protocol for the preparation, handling, and storage of FR194738 free base stock solutions in DMSO.
Data Presentation
The key properties of FR194738 are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 204067-52-7 | [1][2][4] |
| Molecular Formula | C₂₇H₃₈ClNO₂S | [1] |
| Molecular Weight | 476.11 g/mol | [1][2][4] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility in DMSO | 100 mg/mL (210.04 mM) | [1] |
| Powder Storage | 4°C, sealed, away from moisture | [1][4] |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM FR194738 Stock Solution in DMSO
This protocol describes the preparation of a high-concentration 100 mM stock solution, which is suitable for long-term storage and subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (recommended)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Preparation: Before opening, allow the vial of FR194738 powder to equilibrate to room temperature for 15-20 minutes to prevent condensation of moisture.
-
Mass Calculation: Calculate the mass of FR194738 required to prepare the desired volume of a 100 mM stock solution.
-
Formula: Mass (mg) = Desired Volume (mL) × 100 mM × Molecular Weight (476.11 g/mol ) / 1000
-
Example (for 1 mL): Mass (mg) = 1 mL × 100 mmol/L × 476.11 g/mol / 1000 = 47.61 mg
-
-
Weighing: Carefully weigh out the calculated mass of FR194738 powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the FR194738 powder. Using newly opened DMSO is recommended as it is hygroscopic, and absorbed moisture can impact solubility.[1]
-
Dissolution:
-
Storage:
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol provides an example of how to dilute the high-concentration stock solution for treating cells in culture. To prevent cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%).[6]
Procedure:
-
Determine Final Concentration: Decide the final concentration of FR194738 required for the experiment (e.g., 100 nM).
-
Thaw Stock Solution: Thaw a single aliquot of the 100 mM FR194738 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): It is often best to perform one or more serial dilutions in DMSO before the final dilution into aqueous cell culture medium to prevent precipitation.[6]
-
For example, prepare a 100 µM intermediate solution by diluting the 100 mM stock 1:1000 in DMSO (e.g., add 1 µL of 100 mM stock to 999 µL of DMSO).
-
-
Final Dilution: Dilute the intermediate solution into the final cell culture medium.
-
Example: To achieve a 100 nM final concentration from a 100 µM intermediate stock, perform a 1:1000 dilution. Add 1 µL of the 100 µM solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as the treated samples.[6]
Visualizations
Caption: Workflow for preparing an FR194738 stock solution in DMSO.
Caption: FR194738 inhibits squalene epoxidase in the cholesterol pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FR194738 Datasheet DC Chemicals [dcchemicals.com]
- 3. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR194738 - Nordic Biosite [nordicbiosite.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes: FR194738 Free Base for Cholesterol Lowering Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract: FR194738 is a potent and selective inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase. Unlike statins, which inhibit HMG-CoA reductase, FR194738 targets a later step, leading to the accumulation of squalene and a reduction in cholesterol synthesis. This distinct mechanism results in a different regulatory feedback response, particularly concerning the upregulation of HMG-CoA reductase. These application notes provide a summary of FR194738's mechanism, quantitative data on its efficacy, and detailed protocols for its use in in vitro cholesterol-lowering experiments.
Mechanism of Action
FR194738 exerts its cholesterol-lowering effects by directly inhibiting the enzyme squalene epoxidase (also known as squalene monooxygenase). This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, an essential step in the formation of lanosterol and, subsequently, cholesterol. By blocking this step, FR194738 effectively halts the cholesterol synthesis pathway, leading to an accumulation of the substrate squalene and a decrease in the end-product, cholesterol.[1][2]
The reduction in intracellular cholesterol levels typically triggers a compensatory feedback mechanism mediated by Sterol Regulatory Element-Binding Proteins (SREBPs). Low cholesterol levels promote the translocation of the SCAP-SREBP complex from the endoplasmic reticulum to the Golgi apparatus, where SREBP is cleaved and activated.[3][4][5] The activated SREBP then moves to the nucleus to upregulate the transcription of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase. However, studies show that, unlike HMG-CoA reductase inhibitors (statins), FR194738 causes only a moderate increase in HMG-CoA reductase activity, suggesting a blunted feedback response.[1][2] This is hypothesized to be due to the preservation of non-sterol metabolites derived from mevalonate that play a role in suppressing HMG-CoA reductase activity.[2]
Data Presentation
Table 1: In Vitro Inhibitory Potency of FR194738
| Assay System | Parameter | Value | Reference |
| HepG2 Cell Homogenates | Squalene Epoxidase Inhibition | IC₅₀: 9.8 nM | [2] |
| Intact HepG2 Cells | Cholesterol Synthesis Inhibition (from [¹⁴C]acetate) | IC₅₀: 4.9 nM | [2] |
| Intact HepG2 Cells | Cholesteryl Ester Synthesis Inhibition | IC₅₀: 8.0 nM | [6] |
| Hamster Liver Microsomes | Squalene Epoxidase Inhibition | IC₅₀: 14 nM | [6] |
| Dog Liver Microsomes | Squalene Epoxidase Inhibition | IC₅₀: 49 nM | [1] |
| Rat Liver Microsomes | Squalene Epoxidase Inhibition | IC₅₀: 68 nM | [1] |
Table 2: Comparison of FR194738 and Statins on HMG-CoA Reductase Activity in HepG2 Cells
| Compound | Cholesterol Synthesis Inhibition | HMG-CoA Reductase Activity (Fold Increase vs. Control) | Reference |
| FR194738 | 24% | No Increase | [2] |
| 69% | No Increase | [2] | |
| 90% | 4.6-fold | [2] | |
| Simvastatin | 65% | 13-fold | [2] |
| 82% | 19-fold | [2] |
Table 3: In Vivo Lipid-Lowering Effects of FR194738
| Animal Model | Dose (mg/kg/day) | Serum Total Cholesterol Reduction | Serum Triglyceride Reduction | Reference |
| Dog | 10 | 26% | 47% | [1] |
| 32 | 40% | 76% | [1] | |
| Hamster | 100 | 22% | 9% | [1] |
| Rat | up to 100 | No Decrease | 65% (at 100 mg/kg) | [1] |
Experimental Protocols
Protocol 1: In Vitro Cholesterol Synthesis Inhibition Assay
Objective: To quantify the inhibitory effect of FR194738 on de novo cholesterol synthesis in a cellular model (e.g., HepG2 cells) using a radiolabeled precursor.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
FR194738 free base stock solution (in DMSO)
-
[¹⁴C]acetate sodium salt
-
Phosphate-buffered saline (PBS)
-
Hexane/Isopropanol (3:2, v/v) extraction solvent
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., heptane/diethyl ether/acetic acid, 80:20:1)
-
Scintillation counter and scintillation fluid
-
Cholesterol and squalene standards
Procedure:
-
Cell Culture: Culture HepG2 cells in complete medium until they reach 80-90% confluency.
-
Drug Treatment: Replace the medium with fresh, serum-free medium containing the desired concentrations of FR194738 (and vehicle control, e.g., DMSO). Pre-incubate the cells for 1-2 hours.
-
Radiolabeling: Add [¹⁴C]acetate to each well to a final concentration of 1-2 µCi/mL.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of hexane/isopropanol (3:2) to each well and incubate for 30 minutes to extract lipids.
-
Collect the solvent and evaporate to dryness under a stream of nitrogen.
-
-
Analysis by TLC:
-
Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform).
-
Spot the samples onto a silica TLC plate alongside cholesterol and squalene standards.
-
Develop the plate in a chamber saturated with the developing solvent.
-
Visualize the standards (e.g., using iodine vapor).
-
-
Quantification:
-
Scrape the silica from the plate corresponding to the cholesterol and squalene spots into separate scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage inhibition of [¹⁴C]acetate incorporation into cholesterol for each FR194738 concentration compared to the vehicle control. Determine the IC₅₀ value by plotting inhibition versus log concentration.
Protocol 2: Squalene Epoxidase Activity Assay (Cell-Free)
Objective: To measure the direct inhibitory effect of FR194738 on squalene epoxidase enzyme activity in liver microsomes or cell homogenates.
Materials:
-
HepG2 cell homogenate or liver microsomes (source of enzyme)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
[³H]squalene (substrate)
-
NADPH (cofactor)
-
FR194738 stock solution
-
Reaction termination solution (e.g., 10% KOH in methanol)
-
Hexane
-
Scintillation counter and fluid
Procedure:
-
Enzyme Preparation: Prepare liver microsomes or a cell homogenate from HepG2 cells using standard differential centrifugation methods.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH, the enzyme preparation, and the desired concentration of FR194738 or vehicle control.
-
Initiate Reaction: Start the reaction by adding [³H]squalene.
-
Incubation: Incubate the mixture at 37°C for 15-30 minutes.
-
Terminate Reaction: Stop the reaction by adding the methanolic KOH solution.
-
Extraction: Extract the lipids (squalene and its oxidized products) by adding hexane and vortexing vigorously. Centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the hexane (organic) phase to a scintillation vial, add scintillation fluid, and measure the radioactivity. The decrease in radioactivity in the organic phase (as [³H]squalene is converted to more polar products) or direct measurement of the product is used to determine enzyme activity.
-
Data Analysis: Calculate the percentage inhibition of squalene epoxidase activity at each FR194738 concentration and determine the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Key events in cancer: Dysregulation of SREBPs [frontiersin.org]
- 4. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for FR194738 Free Base in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR194738 is a potent and selective inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway.[1][2] Its mechanism of action makes it a valuable tool for metabolic research, particularly in studies related to cholesterol metabolism and the development of hypolipidemic agents. Unlike statins, which target HMG-CoA reductase, FR194738 acts downstream, providing a distinct mechanism for modulating cholesterol synthesis.[1] These application notes provide detailed protocols for in vitro and in vivo studies using FR194738 to investigate its effects on cholesterol metabolism.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of FR194738 and its comparison with other compounds.
Table 1: In Vitro Inhibitory Activity of FR194738
| Parameter | Cell Line/System | IC50 Value |
| Squalene Epoxidase Activity | HepG2 cell homogenates | 9.8 nM[1][2] |
| Cholesterol Synthesis from [14C]acetate | Intact HepG2 cells | 4.9 nM[1] |
| Cholesteryl Ester Synthesis from [14C]acetate | Intact HepG2 cells | 8.0 nM[2] |
| Cholesterol Biosynthesis | HepG2 cells | 2.1 nM[2] |
| Squalene Epoxidase Activity | Hamster liver microsomes | 14 nM[2] |
Table 2: Comparative IC50 Values for Cholesterol Biosynthesis Inhibition in HepG2 Cells
| Compound | Target Enzyme | IC50 Value |
| FR194738 | Squalene Epoxidase | 2.1 nM [2] |
| Simvastatin | HMG-CoA Reductase | 40 nM[2] |
| Fluvastatin | HMG-CoA Reductase | 28 nM[2] |
| Pravastatin | HMG-CoA Reductase | 5100 nM (5.1 µM)[2] |
Table 3: In Vivo Effects of FR194738 in Hamsters (10-day daily administration)
| Treatment Group | Total Cholesterol | Non-HDL Cholesterol | HDL Cholesterol | Triglycerides | HMG-CoA Reductase Activity (vs. Control) |
| FR194738 (32 mg/kg) | Reduced[2] | Reduced[2] | Reduced[2] | Reduced[2] | 1.3-fold increase[2] |
| FR194738 (100 mg/kg) | Reduced[2] | Reduced[2] | Reduced[2] | Reduced[2] | No significant change[2] |
Signaling Pathway
FR194738 exerts its effects by inhibiting squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway. This pathway converts acetyl-CoA into cholesterol through a series of enzymatic reactions. The inhibition of squalene epoxidase by FR194738 leads to the accumulation of squalene and a reduction in the synthesis of downstream products, including cholesterol.
Experimental Protocols
In Vitro Experiments
1. Cholesterol Synthesis Assay in HepG2 Cells using [14C]Acetate
This protocol measures the de novo synthesis of cholesterol by quantifying the incorporation of radiolabeled acetate into cholesterol.
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
-
Treatment and Radiolabeling:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Pre-incubate the cells for 1 hour in serum-free DMEM containing various concentrations of FR194738 or vehicle control (e.g., DMSO).
-
Add [14C]acetate (e.g., 1 µCi/mL) to each well and incubate for an additional 4-6 hours.
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a solution of hexane:isopropanol (3:2, v/v) and scraping the cells.
-
Transfer the cell lysate to a glass tube.
-
Vortex thoroughly and centrifuge to pellet the cellular debris.
-
Collect the supernatant containing the lipid extract.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a silica gel TLC plate.
-
Develop the TLC plate in a solvent system of petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Visualize the lipid spots using iodine vapor or by autoradiography.
-
Scrape the spots corresponding to cholesterol and squalene into scintillation vials.
-
-
Quantification:
-
Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.
-
2. Squalene Epoxidase Activity Assay in HepG2 Cell Homogenates
This assay directly measures the enzymatic activity of squalene epoxidase.
-
Preparation of Cell Homogenate:
-
Harvest confluent HepG2 cells and wash with PBS.
-
Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to remove nuclei and unbroken cells. The supernatant represents the cell homogenate.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the cell homogenate, NADPH, FAD, and a radiolabeled squalene substrate (e.g., [3H]squalene).
-
Add various concentrations of FR194738 or vehicle control.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH in methanol).
-
-
Extraction and Analysis:
-
Extract the lipids with hexane.
-
Separate the substrate (squalene) from the product (squalene epoxide) using TLC.
-
Quantify the radioactivity of the squalene and squalene epoxide spots by liquid scintillation counting.
-
Calculate the enzyme activity as the amount of product formed per unit time per milligram of protein.
-
3. HMG-CoA Reductase Activity Assay
This spectrophotometric assay measures the activity of HMG-CoA reductase by monitoring the consumption of its cofactor, NADPH.
-
Preparation of Cell Lysate:
-
Prepare a cell lysate from HepG2 cells as described for the squalene epoxidase assay.
-
-
Assay Procedure:
-
In a 96-well plate, prepare a reaction mix containing assay buffer, HMG-CoA, and NADPH.
-
Add the cell lysate to the wells.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the kinetic curve.
-
The HMG-CoA reductase activity is proportional to the rate of decrease in absorbance.
-
In Vivo Experiment
1. Evaluation of Hypolipidemic Effects in a Hamster Model
This protocol describes an in vivo model to assess the efficacy of FR194738 in reducing plasma lipid levels.
-
Animal Model:
-
Use male Syrian golden hamsters.
-
Induce hyperlipidemia by feeding a high-fat, high-cholesterol diet for a specified period (e.g., 2 weeks).
-
-
Drug Administration:
-
Administer FR194738 or vehicle control daily by oral gavage for the duration of the study (e.g., 10 days).
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.
-
Harvest liver tissue for further analysis (e.g., HMG-CoA reductase activity).
-
-
Biochemical Analysis:
-
Measure plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using commercially available enzymatic kits.
-
Prepare liver microsomes and measure HMG-CoA reductase activity as described in the in vitro protocol.
-
Conclusion
FR194738 free base is a powerful research tool for investigating cholesterol metabolism. Its specific inhibition of squalene epoxidase offers a complementary approach to studying the regulation of this essential pathway. The protocols outlined in these application notes provide a framework for researchers to explore the cellular and systemic effects of FR194738, contributing to a deeper understanding of metabolic diseases and the development of novel therapeutic strategies.
References
Application Notes and Protocols for FR194738 Free Base in Hyperlipidemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR194738 is a potent and selective inhibitor of squalene epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, FR194738 offers a distinct mechanism of action for the management of hyperlipidemia, a condition characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, which is a major risk factor for cardiovascular diseases. These application notes provide a comprehensive overview of the use of FR194738 free base in preclinical hyperlipidemia models, including its mechanism of action, efficacy data, and detailed experimental protocols.
Mechanism of Action
FR194738 exerts its lipid-lowering effects by inhibiting squalene epoxidase, which catalyzes the conversion of squalene to 2,3-oxidosqualene, a precursor of lanosterol and subsequently cholesterol. This inhibition leads to an accumulation of squalene and a reduction in downstream cholesterol synthesis. Unlike statins, which inhibit HMG-CoA reductase, an earlier step in the pathway, FR194738's downstream point of intervention may offer a different pharmacological profile.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of FR194738 in various preclinical models.
Table 1: In Vitro Potency of FR194738
| Cell Line/Enzyme Source | Parameter | Value |
| HepG2 Cell Homogenates | IC₅₀ for Squalene Epoxidase Inhibition | 9.8 nM |
| Intact HepG2 Cells | IC₅₀ for Cholesterol Synthesis Inhibition | 4.9 nM |
| Dog Liver Microsomes | IC₅₀ for Squalene Epoxidase Inhibition | 49 nM |
| Hamster Liver Microsomes | IC₅₀ for Squalene Epoxidase Inhibition | 14 nM |
| Rat Liver Microsomes | IC₅₀ for Squalene Epoxidase Inhibition | 68 nM |
Table 2: In Vivo Efficacy of FR194738 in Hyperlipidemia Models
| Animal Model | Treatment Group | Dose (mg/kg/day) | % Decrease in Total Cholesterol | % Decrease in Triglycerides |
| Dog | FR194738 | 10 | 26% | 47% |
| FR194738 | 32 | 40% | 76% | |
| Pravastatin | 3.2 | 32% | 56% | |
| Pravastatin | 10 | 36% | 50% | |
| Hamster | FR194738 | 100 | 22% | 9% |
| Pravastatin | up to 100 | No Decrease | Significant Decrease | |
| Rat | FR194738 | 10 | No Decrease | 30% |
| FR194738 | 32 | No Decrease | 41% | |
| FR194738 | 100 | No Decrease | 65% | |
| Pravastatin | 100 | No Decrease | 19% |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams have been generated.
Figure 1: Cholesterol Biosynthesis Pathway and Points of Inhibition.
Figure 2: General Workflow for In Vivo Hyperlipidemia Studies.
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with FR194738 in hyperlipidemia models. These are synthesized based on standard preclinical practices.
Protocol 1: Efficacy Study in a Hamster Model of Hyperlipidemia
1. Animal Model and Acclimatization:
-
Species: Male Golden Syrian hamsters, 8-10 weeks old.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week prior to the study, with ad libitum access to standard chow and water.
2. Induction of Hyperlipidemia:
-
Switch the diet to a high-fat, high-cholesterol diet (e.g., containing 20% fat and 0.5% cholesterol) for 2-4 weeks to induce a hyperlipidemic state.
-
Confirm hyperlipidemia by measuring baseline plasma lipid levels.
3. FR194738 Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. The concentration should be calculated based on the required dose and a standard oral gavage volume (e.g., 5 mL/kg).
-
Administration: Administer the FR194738 suspension or vehicle control once daily via oral gavage for the duration of the study (e.g., 14-28 days).
4. Blood Sampling:
-
Collect blood samples at baseline and at the end of the treatment period.
-
Fast the animals for at least 4 hours before blood collection.
-
Collect blood via a suitable route (e.g., retro-orbital sinus or cardiac puncture under anesthesia) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
5. Plasma Lipid Analysis:
-
Thaw plasma samples on ice.
-
Determine the concentrations of total cholesterol (TC), triglycerides (TG), and lipoprotein fractions (e.g., HDL, LDL) using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.
Protocol 2: Efficacy Study in a Beagle Dog Model of Hyperlipidemia
1. Animal Model and Acclimatization:
-
Species: Male Beagle dogs, 1-2 years old.
-
Acclimatization: House animals individually in a controlled environment for at least two weeks before the study. Provide standard dog chow and water ad libitum.
2. Study Design:
-
Due to the ethical considerations and size of the animals, a crossover design or a parallel-group study with a smaller number of animals per group is recommended.
-
Establish baseline lipid levels over a pre-treatment period.
3. FR194738 Formulation and Administration:
-
Formulation: this compound can be formulated into gelatin capsules for oral administration. The dose should be calculated based on the most recent body weight of each dog.
-
Administration: Administer the capsules once daily, followed by a small amount of food or a treat to ensure ingestion. The vehicle control group would receive empty gelatin capsules.
4. Blood Sampling:
-
Collect blood samples from a peripheral vein (e.g., cephalic vein) after an overnight fast (at least 12 hours).
-
Collect blood into tubes containing an appropriate anticoagulant.
-
Process the blood to obtain plasma as described in the hamster protocol.
5. Plasma Lipid Analysis:
-
Analyze plasma for total cholesterol, triglycerides, and lipoprotein profiles using automated clinical chemistry analyzers and appropriate enzymatic assay kits validated for canine plasma.
Concluding Remarks
FR194738 demonstrates significant lipid-lowering efficacy in preclinical models of hyperlipidemia, particularly in dogs, which show a lipid metabolism profile more similar to humans. Its mechanism as a squalene epoxidase inhibitor presents a valuable alternative or complementary approach to existing therapies. The provided protocols offer a framework for the continued investigation of FR194738 and other squalene epoxidase inhibitors in the development of novel treatments for hyperlipidemia. Researchers should adapt these protocols as necessary to comply with their institutional animal care and use guidelines.
Application Note: Measuring Squalene Accumulation Following FR194738 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the treatment of cell cultures with FR194738, a potent squalene epoxidase inhibitor, and the subsequent quantification of intracellular squalene accumulation. FR194738 specifically targets squalene epoxidase (also known as squalene monooxygenase), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] Inhibition of this enzyme prevents the conversion of squalene to 2,3-oxidosqualene, leading to a measurable buildup of squalene within the cell.[1][4] The following sections detail the mechanism of action, relevant quantitative data, and step-by-step protocols for experimental execution and analysis.
Mechanism of Action of FR194738
FR194738 is a specific inhibitor of squalene epoxidase, the second rate-limiting enzyme in the cholesterol biosynthesis pathway.[3] This pathway converts acetyl-CoA into cholesterol through a series of enzymatic steps. Squalene epoxidase catalyzes the oxidation of squalene to form 2,3-oxidosqualene, the first sterol intermediate and a precursor to lanosterol.[5][6] By inhibiting this crucial step, FR194738 effectively halts the downstream synthesis of cholesterol and causes the substrate, squalene, to accumulate within the cell. This mechanism is distinct from that of statins, which inhibit the upstream enzyme HMG-CoA reductase.[1]
References
- 1. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of a novel squalene epoxidase inhibitor, FR194738 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
Application Notes and Protocols for FR194738 Free Base Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR194738 is a potent and selective inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Its inhibitory action on this enzyme leads to a reduction in cholesterol synthesis, making it a compound of interest for studies on hypercholesterolemia and related metabolic disorders. These application notes provide detailed protocols for the formulation of FR194738 free base for use in animal studies, along with relevant pharmacological data.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₃₈ClNO₂S |
| Molecular Weight | 476.11 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage | Store at 4°C for the solid. In solvent, store at -20°C for up to 1 month or -80°C for up to 6 months.[1] |
In Vitro Potency
FR194738 has demonstrated potent inhibition of squalene epoxidase and cholesterol synthesis in various models.
| Assay | IC₅₀ | Cell Line / System |
| Squalene Epoxidase Activity | 9.8 nM | HepG2 cell homogenates[1][2] |
| Cholesterol Synthesis from [¹⁴C]acetate | 4.9 nM | Intact HepG2 cells[1][2] |
| Cholesteryl Ester Synthesis from [¹⁴C]acetate | 8.0 nM | Intact HepG2 cells[1][2] |
| Hamster Liver Microsomal Squalene Epoxidase | 14 nM | Hamster liver microsomes[1] |
| Dog Liver Microsomal Squalene Epoxidase | 49 nM | Dog liver microsomes |
| Rat Liver Microsomal Squalene Epoxidase | 68 nM | Rat liver microsomes |
In Vivo Efficacy: Dosages from Animal Studies
The following table summarizes the dosages of FR194738 used in published animal studies. The primary route of administration in these studies was oral, although specific formulation details for these studies are not publicly available.
| Animal Model | Dosage | Observed Effects |
| Dog | 10 mg/kg/day | 26% decrease in serum total cholesterol, 47% decrease in serum triglycerides. |
| Dog | 32 mg/kg/day | 40% decrease in serum total cholesterol, 76% decrease in serum triglycerides. |
| Hamster | 100 mg/kg/day | 22% decrease in serum total cholesterol, 9% decrease in serum triglycerides. |
Signaling Pathway
FR194738 targets squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway. The diagram below illustrates the point of inhibition.
Caption: Inhibition of Squalene Epoxidase by FR194738 in the Cholesterol Biosynthesis Pathway.
Experimental Protocols
The following are recommended protocols for the formulation of this compound for animal studies. The working solution for in vivo experiments should be prepared fresh on the day of use.[1]
Protocol 1: Formulation in an Aqueous Vehicle (for Oral or Parenteral Administration)
This protocol utilizes a Captisol®-based vehicle (SBE-β-CD) to enhance the aqueous solubility of FR194738.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a 20% SBE-β-CD in Saline Solution:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.
-
Mix until the solution is clear. This solution can be stored at 4°C for up to one week.
-
-
Prepare the FR194738 Stock Solution:
-
Prepare a stock solution of FR194738 in DMSO. A concentration of 20.8 mg/mL is suggested as a starting point.[1] Use of an ultrasonic bath may be necessary to fully dissolve the compound.
-
-
Prepare the Final Dosing Solution:
-
For a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL FR194738 stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[1]
-
Vortex thoroughly to ensure a homogenous solution. The final solution will contain 10% DMSO.
-
Protocol 2: Formulation in an Oil-Based Vehicle (for Oral Administration)
This protocol is suitable for oral administration and may be preferred for longer-term studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil, sterile
Procedure:
-
Prepare the FR194738 Stock Solution:
-
Prepare a stock solution of FR194738 in DMSO. A concentration of 20.8 mg/mL is a suggested starting point.[1] Sonication may be required for complete dissolution.
-
-
Prepare the Final Dosing Solution:
-
For a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL FR194738 stock solution to 900 µL of sterile corn oil.[1]
-
Vortex vigorously to create a uniform suspension.
-
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study using an FR194738 formulation.
Caption: General workflow for an in vivo animal study with FR194738.
Important Considerations
-
Solubility: FR194738 is poorly soluble in aqueous solutions. The use of co-solvents like DMSO and solubility enhancers such as SBE-β-CD is necessary for achieving appropriate concentrations for in vivo dosing.[1]
-
Stability: FR194738 stock solutions in DMSO are stable for up to 6 months at -80°C.[1] It is recommended to prepare fresh working solutions daily for animal administration.
-
Vehicle Controls: It is critical to include a vehicle control group in all animal experiments to account for any effects of the formulation components.
-
Toxicity: The toxicity profile of FR194738 in the chosen animal model should be considered when determining dosages and study duration.
These application notes and protocols are intended to serve as a guide. Researchers should optimize formulations and dosages based on their specific animal models and experimental objectives.
References
Troubleshooting & Optimization
FR194738 free base solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with FR194738 free base during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
A1: this compound is a lipophilic molecule with poor aqueous solubility. The reported solubility in Dimethyl Sulfoxide (DMSO) is high, reaching 100 mg/mL (210.04 mM), though this may require ultrasonication to fully dissolve.[1] For in vivo and some in vitro applications, co-solvents and formulation strategies are necessary to maintain solubility in aqueous environments.
Q2: I am observing precipitation of FR194738 when I dilute my DMSO stock solution with aqueous media. What should I do?
A2: This is a common issue when diluting a high-concentration DMSO stock of a hydrophobic compound into an aqueous buffer. The DMSO concentration in the final working solution should be kept as low as possible, ideally below 1% or even lower depending on the experimental system. To avoid precipitation, consider using a formulation with solubilizing excipients.
Q3: What are some recommended formulations to improve the aqueous solubility of this compound for in vivo or in vitro studies?
A3: Two successfully tested formulations for achieving a concentration of at least 2.08 mg/mL (4.37 mM) in a clear solution are:
-
A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline).[1]
-
A solution of 10% DMSO in 90% Corn Oil.[1]
The choice of formulation will depend on the specific experimental requirements, such as the route of administration for in vivo studies or compatibility with cell culture models.
Troubleshooting Guide
Issue: Poor Dissolution of this compound
Symptoms:
-
Visible solid particles remain in the solvent after vortexing or mixing.
-
The solution appears cloudy or as a suspension.
Possible Causes:
-
Inadequate solvent for the desired concentration.
-
Insufficient energy to break the crystal lattice of the solid compound.
Solutions:
-
Use of a Strong Organic Solvent: For creating a high-concentration stock solution, use a fresh, anhydrous grade of DMSO.
-
Apply Heat and/or Sonication: Gently warm the solution and/or use an ultrasonic bath to aid in dissolution. Be cautious with heat, as it may degrade the compound over time.[1]
-
Particle Size Reduction: While not always feasible in a standard lab, techniques like micronization can increase the surface area of the drug, which can improve the dissolution rate.[2][3]
Issue: Precipitation Upon Addition to Aqueous Media
Symptoms:
-
The solution becomes cloudy or forms a precipitate immediately or over time after dilution of a stock solution into an aqueous buffer (e.g., PBS, cell culture media).
Possible Causes:
-
The concentration of the organic co-solvent (like DMSO) is too low in the final solution to maintain the solubility of the hydrophobic compound.
-
The aqueous buffer has a pH that is not optimal for the solubility of FR194738.
Solutions:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible while maintaining solubility.
-
Utilize a Formulation with Excipients: Employ co-solvents or complexation agents to enhance and maintain aqueous solubility. (See Experimental Protocols below).
-
pH Adjustment: Although less common for neutral compounds, adjusting the pH of the buffer can sometimes improve the solubility of ionizable drugs.[2]
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent System | Concentration Achieved | Observations | Reference |
| DMSO | 100 mg/mL (210.04 mM) | Ultrasonic aid may be needed. | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.37 mM) | Clear solution | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (4.37 mM) | Clear solution | [1] |
Experimental Protocols
Protocol 1: Preparation of FR194738 in a Cyclodextrin-Based Formulation
This protocol is suitable for preparing FR194738 for in vivo or in vitro studies where a clear, aqueous solution is required.
Materials:
-
This compound
-
DMSO, anhydrous
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
Procedure:
-
Prepare a high-concentration stock solution of FR194738 in DMSO (e.g., 20.8 mg/mL).
-
In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
To the SBE-β-CD solution, add 100 µL of the 20.8 mg/mL FR194738 DMSO stock solution.
-
Vortex the mixture thoroughly until a clear solution is obtained. This will result in a final concentration of 2.08 mg/mL FR194738 in a 10% DMSO/90% (20% SBE-β-CD in saline) vehicle.
-
If precipitation occurs, gentle warming or sonication can be used to aid dissolution.
-
Prepare fresh daily or store aliquots at -80°C for long-term storage and -20°C for short-term storage to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of FR194738 in a Corn Oil-Based Formulation
This protocol is suitable for preparing FR194738 for oral gavage or other in vivo routes where an oil-based vehicle is appropriate.
Materials:
-
This compound
-
DMSO, anhydrous
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
Procedure:
-
Prepare a high-concentration stock solution of FR194738 in DMSO (e.g., 20.8 mg/mL).
-
In a sterile microcentrifuge tube, add 900 µL of sterile corn oil.
-
To the corn oil, add 100 µL of the 20.8 mg/mL FR194738 DMSO stock solution.
-
Vortex the mixture thoroughly until a clear solution is obtained. This will result in a final concentration of 2.08 mg/mL FR194738 in a 10% DMSO/90% corn oil vehicle.
-
If the solution appears cloudy, gentle warming may help to achieve a clear solution.
-
Store the formulation as per the stability guidelines of the compound.
Visualizations
Caption: Signaling pathway showing FR194738 inhibition of squalene epoxidase.
Caption: Troubleshooting workflow for this compound solubility issues.
References
FR194738 free base stability and storage conditions
This technical support guide provides essential information on the stability, storage, and handling of FR194738 free base for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FR194738?
A1: FR194738 is a potent inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] By inhibiting this enzyme, FR194738 prevents the conversion of squalene to 2,3-oxidosqualene, leading to an accumulation of squalene and a reduction in cholesterol synthesis.[1][3][5] It has demonstrated inhibitory activity in HepG2 cell homogenates with an IC50 value of 9.8 nM.[1][2][3][5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of the compound. Recommendations for both the solid form and stock solutions are provided below.
Q3: How should I prepare a stock solution of FR194738?
A3: this compound is soluble in DMSO. For a 100 mg/mL solution, ultrasonic assistance may be necessary. It is important to use newly opened, hygroscopic DMSO for the best results.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes before storage.[6]
Q4: What is the appearance of this compound?
A4: this compound is a solid, appearing as an off-white to light yellow powder.[1]
Stability and Storage Data
Quantitative data regarding the storage of FR194738 is summarized in the tables below.
Table 1: Storage Conditions for Solid this compound
| Form | Temperature | Conditions |
| Solid | 4°C | Sealed storage, away from moisture |
Source: MedChemExpress[1]
Table 2: Storage Conditions for FR194738 Stock Solutions
| Storage Temperature | Shelf Life | Conditions |
| -20°C | 1 month | Sealed storage, away from moisture |
| -80°C | 6 months | Sealed storage, away from moisture |
Source: MedChemExpress[1][3][6]
Troubleshooting Guide
Issue 1: The compound will not dissolve or precipitation is observed.
-
Cause: The solubility of FR194738 may be affected by the solvent quality or temperature.
-
Solution:
-
Ensure you are using fresh, high-purity DMSO. Hygroscopic DMSO can significantly impact solubility.[1]
-
Gentle heating and/or sonication can be used to aid dissolution if precipitation or phase separation occurs during preparation.[1]
-
For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[1]
-
Issue 2: Inconsistent experimental results.
-
Cause: Improper storage or handling of the compound can lead to degradation and reduced potency.
-
Solution:
-
Verify that the solid compound and stock solutions have been stored according to the recommended conditions (see Tables 1 and 2).
-
Avoid multiple freeze-thaw cycles of stock solutions by preparing single-use aliquots.[6]
-
When handling the lyophilized powder, ensure it is kept in a cool, dry place away from direct sunlight and moisture to maintain its integrity.[7]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Allow the vial of this compound (Molecular Weight: 476.11 g/mol ) to equilibrate to room temperature before opening to prevent condensation.
-
Dissolution: Add the appropriate volume of fresh, high-purity DMSO to the vial to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.76 mg of FR194738 in 1 mL of DMSO.
-
Solubilization: If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3][6]
Visualizations
Below are diagrams illustrating the signaling pathway of FR194738 and a general experimental workflow.
Caption: Mechanism of action of FR194738 in the cholesterol biosynthesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CheMondis Marketplace [chemondis.com]
- 5. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Optimizing FR194738 Free Base Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FR194738 free base in IC50 determination assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathways to ensure the successful and accurate execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FR194738?
A1: FR194738 is a potent and specific inhibitor of squalene epoxidase (SE), also known as squalene monooxygenase.[1][2] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol biosynthesis pathway.[3] By inhibiting squalene epoxidase, FR194738 effectively blocks the downstream synthesis of cholesterol.[1][4]
Q2: What is the reported IC50 of FR194738?
A2: The half-maximal inhibitory concentration (IC50) of FR194738 has been determined in various contexts. In HepG2 cell homogenates, FR194738 inhibits squalene epoxidase activity with an IC50 of 9.8 nM.[1][5] In intact HepG2 cells, it inhibits the incorporation of [14C]acetate into free cholesterol and cholesteryl ester with IC50 values of 4.9 nM and 8.0 nM, respectively.[5]
Q3: What are the best practices for storing this compound stock solutions?
A3: For long-term storage, it is recommended to store stock solutions of FR194738 at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. It is crucial to store the solutions in sealed containers to protect them from moisture.
Troubleshooting Guide
This guide addresses common issues that may arise during the determination of FR194738's IC50 value.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible IC50 values | Poor solubility of this compound: The compound may be precipitating in the aqueous assay medium, leading to a lower effective concentration. | 1. Optimize Solvent and Concentration: Use a minimal amount of a suitable organic solvent like DMSO to prepare a high-concentration stock solution. Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. 2. Employ Solubilizing Agents: Consider the use of excipients such as PEG300, Tween-80, or SBE-β-CD in your vehicle formulation to enhance solubility.[5] 3. Sonication and Warming: Gently warm the stock solution and use sonication to aid in the dissolution of the compound.[6] 4. Visual Inspection: Before adding to the cells, visually inspect the diluted solutions for any signs of precipitation. |
| High variability between replicate wells | Inaccurate pipetting or cell seeding: Inconsistent volumes of compound or cell suspension will lead to variable results. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Proper Mixing: Thoroughly mix cell suspensions before seeding to ensure a uniform cell density in each well. 3. Consistent Technique: Use a consistent pipetting technique for adding both cells and compound solutions to the wells. |
| Unexpectedly high IC50 value | Compound degradation: FR194738 may have degraded due to improper storage or handling. Cell line resistance: The chosen cell line may have intrinsic or acquired resistance to squalene epoxidase inhibition. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock on the day of the experiment. 2. Confirm Target Expression: Verify the expression of squalene epoxidase in your cell line. 3. Use a Sensitive Cell Line: If possible, use a cell line known to be sensitive to cholesterol synthesis inhibition, such as HepG2 cells. |
| No dose-response curve observed | Incorrect concentration range: The tested concentrations may be too high or too low to elicit a 50% inhibition. | 1. Perform a Wide-Range Pilot Experiment: Test a broad range of concentrations (e.g., from 1 nM to 100 µM) to determine the approximate IC50. 2. Narrow Down the Concentration Range: Based on the pilot results, perform a more detailed experiment with a narrower range of concentrations around the estimated IC50. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for FR194738 in various experimental systems.
| Cell Line/System | Assay Type | IC50 Value (nM) | Reference |
| HepG2 cell homogenates | Squalene epoxidase activity | 9.8 | [1][5] |
| Intact HepG2 cells | [14C]acetate incorporation into free cholesterol | 4.9 | [5] |
| Intact HepG2 cells | [14C]acetate incorporation into cholesteryl ester | 8.0 | [5] |
Experimental Protocols
Detailed Protocol for IC50 Determination of FR194738 using a Cell Viability Assay (e.g., MTT)
This protocol provides a general framework for determining the IC50 of FR194738. It is essential to optimize the conditions for your specific cell line and experimental setup.
1. Preparation of FR194738 Stock Solution:
- Due to the hydrophobic nature of this compound, prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
- Gently warm and sonicate the solution to ensure complete dissolution.
- Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Cell Culture and Seeding:
- Culture your chosen cell line (e.g., HepG2) in the recommended growth medium until they reach approximately 80% confluency.
- Trypsinize the cells and perform a cell count to determine the cell density.
- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
3. Compound Treatment:
- On the day of the experiment, prepare a series of dilutions of the FR194738 stock solution in the cell culture medium. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (e.g., 0.1% DMSO).
- A recommended starting range for FR194738 is from 0.1 nM to 1 µM.
- Remove the old medium from the 96-well plate and replace it with the medium containing the different concentrations of FR194738. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).
- Incubate the plate for a predetermined duration (e.g., 48-72 hours).
4. Cell Viability Assay (MTT Assay Example):
- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium containing MTT.
- Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance (from wells with no cells).
- Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).
- Plot the percentage of cell viability against the logarithm of the FR194738 concentration.
- Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of FR194738 that causes a 50% reduction in cell viability.
Visualizations
Cholesterol Biosynthesis Pathway
Caption: Simplified schematic of the cholesterol biosynthesis pathway highlighting the inhibition of Squalene Epoxidase by FR194738.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 value of FR194738 using a cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lornajane.net [lornajane.net]
- 3. Squalene Epoxidase: Its Regulations and Links with Cancers [mdpi.com]
- 4. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
FR194738 free base not dissolving in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with FR194738 free base, specifically addressing challenges with its dissolution in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound has poor solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. It is necessary to first prepare a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock solution into your aqueous experimental medium.
Q2: What is the recommended solvent for creating a stock solution of FR194738?
A2: The recommended solvent for this compound is DMSO. It is soluble in DMSO at a concentration of 100 mg/mL.[1] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: I've dissolved FR194738 in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution is common for hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your aqueous medium is kept low (typically ≤0.1%) to avoid solvent-induced toxicity and precipitation. It is also crucial to add the DMSO stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing. If precipitation persists, consider the use of co-solvents or solubilizing agents as detailed in the troubleshooting guide.
Q4: Can I use heat or sonication to help dissolve my this compound?
A4: Yes, if you observe precipitation or phase separation during the preparation of your stock solution, gentle heating and/or sonication can be used to aid dissolution.[1] However, be cautious with heat as it may degrade the compound. Use a water bath at a controlled temperature (e.g., 37°C) and do not heat for extended periods.
Q5: How should I store my FR194738 stock solution?
A5: Store the DMSO stock solution in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1]
Troubleshooting Guide: Dissolving this compound
This guide provides structured approaches to address common dissolution issues with this compound.
Problem: Precipitate formation in the final aqueous solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of FR194738. | Prepare a high-concentration stock solution in 100% DMSO first. | A clear, homogenous stock solution. |
| Exceeding the solubility limit in the final aqueous medium. | Decrease the final concentration of FR194738 in the aqueous solution. | A clear final solution without precipitate. |
| High final concentration of DMSO. | Ensure the final DMSO concentration in the aqueous medium is low (e.g., ≤0.1%). | Minimized solvent effects and improved compound solubility. |
| Improper mixing technique. | Add the DMSO stock solution dropwise to the aqueous solution while vigorously vortexing or stirring. | Uniform dispersion of the compound and prevention of localized high concentrations that can lead to precipitation. |
| Use of hydrated DMSO. | Use a fresh, unopened bottle of anhydrous DMSO to prepare the stock solution. | Improved dissolution and stability of the stock solution. |
Experimental Protocols
Protocol 1: Preparation of FR194738 Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow or incomplete, sonicate the tube for short intervals or gently warm it in a water bath (not exceeding 37°C).
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of FR194738 for In Vivo Studies (with SBE-β-CD)
Objective: To prepare a clear, injectable solution of FR194738 for in vivo experiments.
Materials:
-
FR194738 DMSO stock solution (e.g., 20.8 mg/mL)
-
20% (w/v) SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a 20.8 mg/mL stock solution of FR194738 in DMSO.
-
In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.
-
While vortexing, slowly add 100 µL of the 20.8 mg/mL FR194738 DMSO stock solution.
-
Continue to mix until a clear and homogenous solution is obtained. This will yield a final solution with 10% DMSO and a FR194738 concentration of ≥ 2.08 mg/mL.[1]
Protocol 3: Preparation of FR194738 for In Vivo Studies (with Corn Oil)
Objective: To prepare a formulation of FR194738 in corn oil for in vivo administration.
Materials:
-
FR194738 DMSO stock solution (e.g., 20.8 mg/mL)
-
Corn oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a 20.8 mg/mL stock solution of FR194738 in DMSO.
-
In a sterile tube, add 900 µL of corn oil.
-
While vortexing, slowly add 100 µL of the 20.8 mg/mL FR194738 DMSO stock solution.
-
Continue to mix until a clear and homogenous solution is formed. This will result in a final solution with 10% DMSO and a FR194738 concentration of ≥ 2.08 mg/mL.[1] Note: This formulation may not be suitable for long-term studies exceeding half a month.[1]
Quantitative Data Summary
| Solvent/System | Solubility | Notes |
| DMSO | 100 mg/mL (210.04 mM) | Requires sonication; use of hygroscopic DMSO can affect solubility.[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.37 mM) | Results in a clear solution suitable for in vivo use.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (4.37 mM) | Results in a clear solution suitable for in vivo use.[1] |
Visualizations
Experimental Workflow for Solubilizing FR194738
Caption: Workflow for preparing FR194738 solutions.
Signaling Pathway Inhibition by FR194738
FR194738 is an inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4]
Caption: Inhibition of cholesterol synthesis by FR194738.
References
potential off-target effects of FR194738 free base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FR194738 free base, a potent squalene epoxidase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FR194738?
FR194738 is a potent and specific inhibitor of squalene epoxidase (SE), also known as squalene monooxygenase.[1] SE is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene.[1] By inhibiting this step, FR194738 effectively blocks the downstream synthesis of cholesterol and leads to an accumulation of squalene within the cell.[1]
Q2: What are the known on-target effects of FR194738?
The primary on-target effect of FR194738 is the inhibition of cholesterol synthesis. In HepG2 cells, FR194738 has been shown to inhibit the incorporation of [14C]acetate into cholesterol with high potency.[1] This leads to a dose-dependent accumulation of intracellular squalene.[1] In animal models, administration of FR194738 has been shown to reduce serum levels of total cholesterol, non-HDL cholesterol, and triglycerides.[1]
Q3: Is there any publicly available data on the off-target effects of FR194738?
As of the latest available information, comprehensive off-target screening data for FR194738 against a broad panel of kinases, GPCRs, ion channels, and other enzymes is not publicly available. Therefore, a definitive profile of its off-target interactions cannot be provided at this time.
Q4: What are the potential off-target effects that could be anticipated based on other squalene epoxidase inhibitors?
While specific data for FR194738 is lacking, studies on other squalene epoxidase inhibitors can provide insights into potential off-target liabilities. It is crucial to note that these are potential effects and would need to be experimentally verified for FR194738.
-
Dermatological Effects: Some squalene epoxidase inhibitors, such as NB-598, have been associated with dermatitis-like toxicity in preclinical studies. This is thought to be related to the accumulation of squalene in skin cells.
-
Gastrointestinal Issues: Preclinical studies with NB-598 have also indicated dose-limiting gastrointestinal toxicity.
-
Hepatotoxicity: The antifungal squalene epoxidase inhibitor terbinafine has been associated with rare cases of liver injury.
-
Taste Disturbances: Terbinafine has also been reported to cause taste disturbances (dysgeusia).
-
Neuropathy: The non-competitive squalene epoxidase inhibitor tellurium has been linked to neuropathy in animal models.
It is important to emphasize that these are effects observed with other molecules that target the same enzyme and may not be directly translatable to FR194738.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in in vitro squalene epoxidase activity assays.
-
Possible Cause 1: Substrate Quality and Concentration.
-
Troubleshooting Tip: Ensure the squalene substrate is of high purity and free of oxidation products. Use a consistent and saturating concentration of squalene in your assay to minimize variability.
-
-
Possible Cause 2: Microsomal Preparation Inconsistency.
-
Troubleshooting Tip: The activity of squalene epoxidase can vary between different batches of liver microsomes. Prepare a large, single batch of microsomes, aliquot, and store at -80°C for consistent results across multiple experiments.
-
-
Possible Cause 3: Cofactor Instability.
-
Troubleshooting Tip: NADPH and FAD are essential cofactors for squalene epoxidase activity and can degrade over time. Prepare fresh cofactor solutions for each experiment and keep them on ice.
-
-
Possible Cause 4: Assay Buffer Conditions.
-
Troubleshooting Tip: Ensure the pH and ionic strength of the assay buffer are optimal and consistent. The recommended pH is typically around 7.4.
-
Problem 2: High background signal or variability in cell-based cholesterol synthesis assays.
-
Possible Cause 1: Cell Seeding Density.
-
Troubleshooting Tip: Inconsistent cell numbers can lead to variability in the total amount of cholesterol synthesized. Ensure a uniform cell seeding density across all wells of your microplate.
-
-
Possible Cause 2: Radiolabel Incorporation Issues.
-
Troubleshooting Tip: If using a radiolabeled precursor like [14C]acetate, ensure that the specific activity is consistent and that the incubation time is sufficient for detectable incorporation into cholesterol.
-
-
Possible Cause 3: Lipid Extraction Inefficiency.
-
Troubleshooting Tip: Incomplete extraction of lipids from the cell lysate will lead to an underestimation of cholesterol synthesis. Ensure the chosen solvent system (e.g., chloroform:methanol) and extraction procedure are robust and reproducible.
-
-
Possible Cause 4: Contamination.
-
Troubleshooting Tip: Mycoplasma or other microbial contamination can significantly alter cellular metabolism, including cholesterol synthesis. Regularly test cell cultures for contamination.
-
Data Presentation
Table 1: On-Target Potency of FR194738
| Assay System | Parameter | Value (nM) |
| HepG2 cell homogenates | IC50 for squalene epoxidase activity | 9.8[1] |
| Intact HepG2 cells | IC50 for [14C]acetate incorporation into free cholesterol | 4.9[1] |
| Intact HepG2 cells | IC50 for [14C]acetate incorporation into cholesteryl ester | 8.0[1] |
| Hamster liver microsomes | IC50 for squalene epoxidase activity | 14[1] |
| Intact HepG2 cells | IC50 for cholesterol biosynthesis (comparison) | 2.1[1] |
Table 2: Potential Off-Target Effects Based on Other Squalene Epoxidase Inhibitors (for consideration and further investigation)
| Potential Off-Target Effect | Associated Squalene Epoxidase Inhibitor(s) |
| Dermatitis-like toxicity | NB-598 |
| Gastrointestinal toxicity | NB-598 |
| Liver injury | Terbinafine |
| Taste disturbances (dysgeusia) | Terbinafine |
| Skin reactions | Terbinafine, Naftifine |
| Neuropathy | Tellurium |
Disclaimer: This table lists potential off-target effects observed with other squalene epoxidase inhibitors and should not be interpreted as confirmed off-target effects of FR194738. Experimental validation is required.
Experimental Protocols
Protocol 1: In Vitro Squalene Epoxidase Activity Assay (Microsomal)
-
Preparation of Microsomes:
-
Homogenize fresh liver tissue (e.g., rat, hamster, or human) in ice-cold homogenization buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the resulting microsomal pellet in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM DTT) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the following components on ice:
-
Microsomal protein (e.g., 50-100 µg)
-
Assay buffer to a final volume of 100 µL
-
NADPH (final concentration 1 mM)
-
FAD (final concentration 10 µM)
-
FR194738 or vehicle control (e.g., DMSO) at various concentrations.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, [3H]-squalene (e.g., 10 µM), and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Extraction and Analysis:
-
Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of a suitable solvent (e.g., hexane).
-
Separate the substrate ([3H]-squalene) from the product ([3H]-2,3-oxidosqualene) using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., hexane:ethyl acetate).
-
Visualize the spots (e.g., using iodine vapor) and scrape the corresponding areas from the TLC plate into scintillation vials.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition of squalene epoxidase activity for each concentration of FR194738 and determine the IC50 value.
-
Protocol 2: Cell-Based Cholesterol Synthesis Assay
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HepG2) in appropriate growth medium.
-
Seed the cells into a multi-well plate (e.g., 24-well or 96-well) at a density that will result in a sub-confluent monolayer at the time of the assay.
-
-
Treatment with FR194738:
-
Once the cells have adhered, replace the growth medium with fresh medium containing various concentrations of FR194738 or vehicle control.
-
Incubate the cells for a predetermined period (e.g., 18-24 hours).
-
-
Radiolabeling:
-
Add a radiolabeled precursor for cholesterol synthesis, such as [14C]acetate (e.g., 1 µCi/mL), to each well.
-
Incubate for a further period (e.g., 2-4 hours) to allow for incorporation of the radiolabel into newly synthesized lipids.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a solvent mixture such as chloroform:methanol (2:1, v/v).
-
Vortex and centrifuge to separate the phases.
-
-
Analysis:
-
Transfer the organic (lower) phase to a new tube and dry it down.
-
Resuspend the lipid extract in a small volume of a suitable solvent.
-
Spot the extract onto a TLC plate and separate the different lipid classes (e.g., squalene, cholesterol, cholesteryl esters) using an appropriate solvent system.
-
Visualize the lipid spots and quantify the radioactivity in the cholesterol spot using a phosphorimager or by scraping and scintillation counting.
-
Normalize the radioactivity to the total protein content in each well.
-
Calculate the percent inhibition of cholesterol synthesis and determine the IC50 value.
-
Mandatory Visualizations
Caption: Cholesterol Biosynthesis Pathway and the Site of Action of FR194738.
Caption: General Workflow for Investigating Potential Off-Target Effects.
References
Technical Support Center: FR194738 Free Base In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FR194738 free base in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FR194738?
FR194738 is a potent and selective inhibitor of squalene epoxidase (SE), also known as squalene monooxygenase.[1][2][3] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol biosynthesis pathway.[3][4] By inhibiting squalene epoxidase, FR194738 blocks the synthesis of cholesterol and leads to the intracellular accumulation of squalene.[1][5]
Q2: What are the recommended cell lines for in vitro studies with FR194738?
HepG2, a human hepatoma cell line, is a commonly used and recommended cell line for studying the effects of FR194738 on cholesterol metabolism.[1][5] These cells express the necessary enzymes for cholesterol biosynthesis and are sensitive to squalene epoxidase inhibition.
Q3: How should I prepare and store stock solutions of FR194738?
For optimal results, prepare stock solutions of FR194738 in a suitable solvent like DMSO.[6] It is recommended to aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.[6][7] Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low enough to not affect cell viability.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
Question: I observed precipitation after adding FR194738 to my cell culture medium. What should I do?
Answer:
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a level that is toxic to your cells (typically <0.5%). High concentrations of organic solvents can cause the compound to precipitate out of the aqueous medium.
-
Solubility Limit: You may be exceeding the solubility limit of FR194738 in the cell culture medium. Consider preparing a more concentrated stock solution and adding a smaller volume to your medium.
-
Pre-warming Medium: Gently pre-warm the cell culture medium to 37°C before adding the FR194738 stock solution. This can help improve solubility.
-
Mixing: Ensure thorough but gentle mixing of the medium after adding the compound to facilitate its dissolution.
-
Alternative Solvents: While DMSO is commonly used, for certain applications, you might explore other biocompatible solvents. However, this would require validation to ensure the solvent itself does not interfere with the assay.[6]
Issue 2: Inconsistent or No Inhibition of Cholesterol Synthesis
Question: I am not observing the expected inhibition of cholesterol synthesis in my assay. What could be the reason?
Answer:
-
Compound Activity: Verify the integrity and activity of your FR194738 compound. Ensure it has been stored correctly and has not degraded.
-
Cell Health: Confirm that the cells used in the assay are healthy and actively proliferating. Poor cell health can lead to altered metabolic activity and inconsistent results. Perform a cell viability assay to check the health of your cell cultures.
-
Assay Conditions:
-
Incubation Time: Ensure a sufficient incubation time with FR194738 to allow for the inhibition of squalene epoxidase and the subsequent reduction in cholesterol synthesis.
-
Compound Concentration: Optimize the concentration of FR194738. A dose-response experiment is recommended to determine the optimal inhibitory concentration for your specific cell line and assay conditions.
-
-
Assay Protocol: Review your experimental protocol for the cholesterol synthesis assay. Ensure that all steps, including the addition of radiolabeled precursors (e.g., [14C]acetate), cell lysis, and lipid extraction, are performed correctly.[8][9]
Issue 3: Unexpected Cell Toxicity or Morphological Changes
Question: I am observing significant cell death or changes in cell morphology after treating with FR194738. Is this expected?
Answer:
-
Solvent Toxicity: High concentrations of the solvent used to dissolve FR194738 (e.g., DMSO) can be toxic to cells.[10] Always include a vehicle control (medium with the same concentration of solvent) in your experiments to assess solvent-related toxicity.
-
Compound Cytotoxicity: While FR194738 is a selective inhibitor, high concentrations may induce off-target effects leading to cytotoxicity. It is crucial to determine the cytotoxic concentration of FR194738 for your specific cell line by performing a cell viability assay (e.g., MTT, Trypan Blue exclusion).
-
Squalene Accumulation: Inhibition of squalene epoxidase leads to the accumulation of squalene within the cells.[11][12] While generally considered non-toxic, very high levels of squalene accumulation might lead to cellular stress and morphological changes, such as the clustering of lipid droplets.[13]
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| IC50 (Squalene Epoxidase Inhibition) | HepG2 cell homogenates | 9.8 nM | [1] |
| IC50 (Cholesterol Synthesis from [14C]acetate) | Intact HepG2 cells | 4.9 nM | [1] |
| IC50 (Cholesteryl Ester Synthesis from [14C]acetate) | Intact HepG2 cells | 8.0 nM | [5] |
| IC50 (Cholesterol Biosynthesis) | HepG2 cells | 2.1 nM | [5] |
| IC50 (Squalene Epoxidase Activity) | Hamster liver microsomes | 14 nM | [5] |
Experimental Protocols
Protocol 1: In Vitro Squalene Epoxidase Inhibition Assay in HepG2 Cell Homogenates
This protocol is adapted from methodologies described for measuring squalene epoxidase activity.[5]
1. Preparation of HepG2 Cell Homogenates: a. Culture HepG2 cells in appropriate culture flasks. To enhance squalene epoxidase activity, you can incubate the cells for 18 hours in a medium containing 10% human lipoprotein deficient serum.[6] b. Harvest the cells by trypsinization and wash with ice-cold PBS. c. Centrifuge the cell suspension and discard the supernatant. d. Resuspend the cell pellet in a suitable homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors). e. Homogenize the cells using a Dounce homogenizer or sonicator on ice. f. Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the microsomal fraction.
2. Squalene Epoxidase Assay: a. Prepare a reaction mixture containing the cell homogenate, a source of NADPH (e.g., NADPH regenerating system), FAD, and a buffer (e.g., Tris-HCl, pH 7.4). b. Add FR194738 at various concentrations to the reaction mixture. Include a vehicle control (DMSO). c. Initiate the reaction by adding the substrate, radiolabeled squalene (e.g., [3H]squalene). d. Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes). e. Stop the reaction by adding a solution of ethanolic KOH. f. Saponify the lipids by heating at 70°C. g. Extract the non-saponifiable lipids (containing the product, 2,3-oxidosqualene) using an organic solvent like petroleum ether or hexane. h. Quantify the amount of radiolabeled 2,3-oxidosqualene formed using liquid scintillation counting. i. Calculate the percentage of inhibition at each FR194738 concentration and determine the IC50 value.
Protocol 2: Cholesterol Synthesis Assay in Intact HepG2 Cells using [14C]Acetate
This protocol is based on the principle of measuring the incorporation of a radiolabeled precursor into newly synthesized cholesterol.[1]
1. Cell Culture and Treatment: a. Seed HepG2 cells in multi-well plates and allow them to adhere and grow. b. Treat the cells with various concentrations of FR194738 (and a vehicle control) for a predetermined period (e.g., 18-24 hours).
2. Radiolabeling: a. After the treatment period, add [14C]acetate to each well and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized lipids.
3. Lipid Extraction: a. Wash the cells with PBS to remove excess radiolabel. b. Lyse the cells and extract the total lipids using a solvent mixture such as hexane:isopropanol (3:2, v/v).
4. Thin-Layer Chromatography (TLC): a. Spot the lipid extracts onto a TLC plate. b. Separate the different lipid classes (e.g., squalene, cholesterol, cholesteryl esters) using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid). c. Visualize the lipid spots using iodine vapor or a phosphorimager.
5. Quantification: a. Scrape the silica corresponding to the cholesterol and squalene spots into scintillation vials. b. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter. c. Determine the amount of [14C]acetate incorporated into cholesterol and squalene in treated versus control cells. d. Calculate the percentage of inhibition of cholesterol synthesis and the fold-increase in squalene accumulation.
Visualizations
Caption: Cholesterol Biosynthesis Pathway and the point of inhibition by FR194738.
Caption: Experimental workflow for the in vitro cholesterol synthesis assay.
References
- 1. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of a novel squalene epoxidase inhibitor, FR194738 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dbaitalia.it [dbaitalia.it]
- 8. Absolute rates of cholesterol synthesis in extrahepatic tissues measured with 3H-labeled water and 14C-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical analysis of the use of 14C-acetate for measuring in vivo rat cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Squalene accumulation in cholesterol auxotrophic lymphomas prevents oxidative cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Lipid Particle Biogenesis on the Subcellular Distribution of Squalene in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
FR194738 free base cytotoxicity in primary cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FR194738 free base in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FR194738?
A1: FR194738 is a potent inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking this enzyme, FR194738 prevents the conversion of squalene to 2,3-oxidosqualene, leading to an accumulation of squalene and a downstream reduction in cholesterol synthesis.[2]
Q2: Has the cytotoxicity of FR194738 been evaluated in primary cells?
A2: Currently, there is limited publicly available data on the direct cytotoxicity of FR194738 in primary cells. Most studies have focused on its inhibitory effects on cholesterol metabolism in cell lines such as HepG2.[1][2] Researchers should perform dose-response experiments to determine the cytotoxic concentration of FR194738 for their specific primary cell type.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to keep the compound in a sealed container, protected from moisture.[1]
Q4: What are the potential off-target effects of FR194738?
A4: While FR194738 is a potent inhibitor of squalene epoxidase, the potential for off-target effects should always be considered, as with any pharmacological inhibitor. The accumulation of squalene or the depletion of downstream sterols and non-sterol isoprenoids could potentially impact other cellular processes. It is recommended to include appropriate controls in your experiments to monitor for unexpected effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high cell death at low concentrations of FR194738 | 1. Primary cells are more sensitive than immortalized cell lines. 2. Solvent (e.g., DMSO) toxicity. 3. Error in calculating the final concentration. | 1. Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the IC50 for cytotoxicity in your specific primary cell type. 2. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cells (typically <0.1%). Include a solvent-only control. 3. Double-check all calculations for dilutions of the stock solution. |
| No observable effect on cholesterol synthesis or cell viability | 1. FR194738 is inactive. 2. The concentration used is too low. 3. The primary cells have a low rate of cholesterol synthesis. | 1. Verify the storage conditions and age of the compound. If possible, test its activity in a well-characterized cell line like HepG2 as a positive control. 2. Increase the concentration of FR194738. Refer to published IC50 values in other cell types as a starting point (e.g., 4.9 nM for cholesterol synthesis inhibition in HepG2).[2] 3. Measure the basal rate of cholesterol synthesis in your primary cells to ensure it is detectable. |
| Inconsistent results between experiments | 1. Variability in primary cell isolates. 2. Inconsistent cell density at the time of treatment. 3. Variations in incubation time. | 1. Use cells from the same donor or lot for a set of experiments. If using different donors, be prepared for donor-to-donor variability and analyze the data accordingly. 2. Ensure that cells are seeded at a consistent density and have reached a similar level of confluency before adding FR194738. 3. Standardize the duration of exposure to the compound across all experiments. |
| Cells detach from the culture plate after treatment | 1. Cytotoxicity leading to cell death and detachment. 2. The compound or solvent is affecting cell adhesion properties. | 1. Perform a viability assay (e.g., Trypan Blue, MTT, or LDH assay) to quantify cell death. Lower the concentration of FR194738 if significant cytotoxicity is observed. 2. Visually inspect the cells for morphological changes under a microscope. Ensure the solvent concentration is not affecting cell attachment. |
Experimental Protocols
General Protocol for Assessing Cytotoxicity of FR194738 in Primary Cells using an MTT Assay
This protocol is a general guideline and should be optimized for your specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a 5% CO2 incubator until the cells are well-attached and have reached the desired confluency (typically 24 hours).
-
-
Preparation of FR194738 Dilutions:
-
Prepare a stock solution of FR194738 in DMSO.
-
Perform serial dilutions of the FR194738 stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest FR194738 concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared FR194738 dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Visualizations
References
FR194738 free base degradation and handling precautions
Welcome to the technical support center for FR194738, a potent squalene epoxidase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the handling, storage, and use of FR194738 free base, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FR194738?
A1: FR194738 is a potent inhibitor of squalene epoxidase (SE), also known as squalene monooxygenase (SQLE).[1][2][3] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol biosynthesis pathway.[4] By inhibiting SE, FR194738 blocks the synthesis of cholesterol and leads to an accumulation of squalene within the cell.[1][5]
Q2: What are the recommended storage conditions for this compound and its stock solutions?
A2: For the solid compound, it is recommended to store it at -20°C. Stock solutions of FR194738 should be stored under the following conditions:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: What solvents are recommended for preparing FR194738 solutions?
A3: For in vitro experiments, FR194738 can be dissolved in DMSO. For in vivo studies, a stock solution in DMSO can be further diluted with other vehicles. Common solvent systems include:
-
10% DMSO and 90% (20% SBE-β-CD in Saline)
-
10% DMSO and 90% Corn Oil[1]
It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[6]
Q4: What are the reported IC50 values for FR194738?
A4: The half-maximal inhibitory concentration (IC50) of FR194738 has been determined in various systems.
| System | IC50 Value |
| Squalene epoxidase in HepG2 cell homogenates | 9.8 nM[1][2][3] |
| Cholesterol synthesis from [14C]acetate in intact HepG2 cells | 4.9 nM[5] |
| [14C]acetate incorporation into cholesteryl ester in HepG2 cells | 8.0 nM[1] |
| Hamster liver microsomal squalene epoxidase | 14 nM[2] |
Troubleshooting Guide
Issue 1: FR194738 precipitates out of solution during preparation or storage.
-
Possible Cause: The concentration of FR194738 may be too high for the chosen solvent system, or the temperature may be too low.
-
Solution:
-
Gently warm the solution and/or use sonication to aid in dissolution.[1]
-
Prepare a more diluted stock solution.
-
For in vivo working solutions, ensure they are prepared fresh before each experiment.[6]
-
When using co-solvents, add them sequentially and ensure the solution is mixed thoroughly after each addition.[6]
-
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause:
-
Degradation of FR194738: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Cell Line Variability: Different cell lines may have varying levels of squalene epoxidase expression and sensitivity to its inhibition.
-
Experimental Conditions: Factors such as incubation time, cell density, and serum concentration in the media can influence the outcome.
-
-
Solution:
-
Always use freshly thawed aliquots of the stock solution for each experiment.
-
Confirm the expression of squalene epoxidase in your cell line of interest.
-
Optimize experimental parameters, including the concentration of FR194738 and the duration of treatment.
-
To enhance squalene epoxidase activity in cell models like HepG2, consider pre-incubating the cells in a medium containing lipoprotein-deficient serum.[6]
-
Issue 3: Difficulty in achieving the desired in vivo efficacy.
-
Possible Cause:
-
Poor Bioavailability: The chosen formulation and route of administration may not provide adequate drug exposure.
-
Rapid Metabolism: The compound may be quickly metabolized and cleared in the animal model.
-
Incorrect Dosing: The administered dose may be insufficient to achieve the necessary therapeutic concentration.
-
-
Solution:
-
Experiment with different vehicle formulations, such as the recommended DMSO/SBE-β-CD/Saline or DMSO/Corn oil mixtures, to improve solubility and absorption.[1]
-
Consider performing pharmacokinetic studies to determine the half-life and bioavailability of FR194738 in your specific animal model.
-
Conduct a dose-response study to identify the optimal dose for the desired biological effect.
-
Experimental Protocols
Protocol 1: Preparation of FR194738 Stock Solution (e.g., 10 mM in DMSO)
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh out the desired amount of FR194738.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: In Vitro Squalene Epoxidase Inhibition Assay in HepG2 Cells
-
Culture HepG2 cells in appropriate media. To increase squalene epoxidase activity, incubate the cells for 18 hours in a medium containing 10% human lipoprotein-deficient serum.[6]
-
Harvest the cells and prepare a cell homogenate.[6]
-
Incubate the cell homogenate with varying concentrations of FR194738 (prepared by diluting the DMSO stock solution in the assay buffer).
-
Initiate the enzymatic reaction by adding [14C]acetate.
-
After a defined incubation period, stop the reaction and extract the lipids.
-
Separate and quantify the amount of [14C] incorporated into cholesterol and squalene using an appropriate method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the FR194738 concentration.
Visualizations
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of FR194738 on squalene epoxidase.
Caption: General experimental workflow for using FR194738 in both in vitro and in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. Squalene Epoxidase: Its Regulations and Links with Cancers | MDPI [mdpi.com]
- 5. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mammalian cholesterol synthesis enzyme squalene monooxygenase is proteasomally truncated to a constitutively active form - PMC [pmc.ncbi.nlm.nih.gov]
adjusting FR194738 free base dosage for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing FR194738 free base in their experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FR194738?
A1: FR194738 is a potent and specific inhibitor of squalene epoxidase (SQLE), a key rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] SQLE catalyzes the conversion of squalene to 2,3-oxidosqualene. By inhibiting this step, FR194738 blocks the downstream synthesis of cholesterol and other sterols. This disruption of cholesterol homeostasis can impact various cellular processes, including cell proliferation and signaling.
Q2: How do I determine the optimal dosage of FR194738 for my specific cell line?
A2: The optimal dosage of FR194738 will vary significantly between different cell lines due to variations in their metabolic activity, expression levels of squalene epoxidase, and dependency on de novo cholesterol synthesis.
To determine the optimal concentration, it is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. A typical starting point for a dose-response curve could range from low nanomolar to micromolar concentrations, based on published data for FR194738 and other squalene epoxidase inhibitors.
Q3: What is a typical starting concentration range for FR194738 in cell culture experiments?
A3: Based on available data for the HepG2 cell line, FR194738 shows high potency with IC50 values in the low nanomolar range for inhibition of squalene epoxidase activity and cholesterol synthesis. For other cell lines, it is advisable to test a broad concentration range, for instance, from 1 nM to 10 µM, in your initial experiments to establish a dose-response curve.
Q4: What are the downstream signaling pathways affected by FR194738?
A4: Inhibition of squalene epoxidase by FR194738 primarily impacts the cholesterol biosynthesis pathway. This can have downstream effects on signaling pathways that are sensitive to cellular cholesterol levels. Key affected pathways include the PI3K/AKT and ERK signaling pathways. The disruption of cholesterol metabolism can lead to cellular stress and affect pathways involved in cell proliferation, survival, and apoptosis.
Troubleshooting Guide
Problem 1: No observable effect of FR194738 on my cells.
-
Possible Cause: The concentration of FR194738 used may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment with a wider and higher concentration range to determine the IC50 value for your cell line.
-
-
Possible Cause: The incubation time may be too short.
-
Solution: Increase the incubation time with FR194738. Effects on cell viability or cholesterol synthesis may take 24, 48, or even 72 hours to become apparent.
-
-
Possible Cause: The cell line may have low expression of squalene epoxidase or a low dependency on de novo cholesterol synthesis.
-
Solution: Consider using a different cell line that is known to be more sensitive to cholesterol synthesis inhibition. You can also measure the expression level of SQLE in your cell line.
-
-
Possible Cause: The compound may have degraded.
-
Solution: Ensure that the FR194738 stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment.
-
Problem 2: High variability in results between replicate experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure that cells are seeded at a consistent density across all wells and plates. Use a cell counter for accurate cell quantification.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause: Inconsistent drug concentration due to pipetting errors.
-
Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.
-
Problem 3: Unexpected cytotoxicity at low concentrations.
-
Possible Cause: The cell line is highly sensitive to the inhibition of cholesterol synthesis.
-
Solution: Lower the concentration range in your dose-response experiments to accurately determine the IC50.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).
-
Quantitative Data
Due to the limited availability of a wide range of IC50 values for FR194738 across multiple cell lines, the following tables include data for FR194738 in HepG2 cells and for other squalene epoxidase inhibitors, Terbinafine and NB-598, in various cancer cell lines to illustrate the expected variability.
Table 1: IC50 Values of FR194738 in HepG2 Cells
| Parameter | Cell Line | IC50 (nM) |
| Squalene Epoxidase Activity | HepG2 | 9.8 |
| [14C]Acetate Incorporation into Free Cholesterol | HepG2 | 4.9 |
| [14C]Acetate Incorporation into Cholesteryl Ester | HepG2 | 8.0 |
Table 2: IC50 Values of Terbinafine in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| AGS[2] | Gastric Cancer | ~20-30 |
| NCI-N87[2] | Gastric Cancer | ~20-30 |
| MCF-7[3] | Breast Cancer | ~5 |
| MDA-MB-231[3] | Breast Cancer | ~35 |
| Hs 578T[3] | Breast Cancer | ~10 |
| KB[4] | Oral Squamous Cell Carcinoma | ~20-60 |
| SAS[4] | Oral Squamous Cell Carcinoma | ~20-60 |
| SCC 15[4] | Oral Squamous Cell Carcinoma | ~20-60 |
Table 3: Sensitivity of Small Cell Lung Cancer (SCLC) Cell Lines to NB-598
| Cell Line | Sensitivity |
| Multiple SCLC lines | A subset of SCLC cell lines are highly sensitive to NB-598.[5] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for determining the effect of FR194738 on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of FR194738 in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of FR194738. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cholesterol Biosynthesis Assay ([14C]Acetate Incorporation)
This protocol measures the rate of de novo cholesterol synthesis.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
[14C]Acetate
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Scintillation counter and vials
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with varying concentrations of FR194738 as described in the cytotoxicity assay protocol.
-
Radiolabeling: Following the treatment period, add [14C]acetate to the culture medium at a final concentration of 1-5 µCi/mL.
-
Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells and extract the lipids using a suitable solvent mixture.
-
-
Quantification:
-
Evaporate the solvent and resuspend the lipid extract.
-
Measure the radioactivity using a scintillation counter.
-
-
Normalization: Normalize the radioactivity counts to the total protein content of each well.
-
Data Analysis: Calculate the percentage inhibition of cholesterol synthesis for each FR194738 concentration compared to the vehicle control to determine the IC50 value.
Visualization
Signaling Pathway Diagram
Caption: Signaling pathway affected by FR194738.
References
Validation & Comparative
A Comparative Guide to Squalene Epoxidase Inhibition: FR194738 Free Base vs. Terbinafine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FR194738 free base and terbinafine, two prominent inhibitors of squalene epoxidase. Squalene epoxidase (SE), or squalene monooxygenase, is a critical enzyme in the cholesterol and ergosterol biosynthesis pathways in mammals and fungi, respectively. Its inhibition is a key strategy for the development of cholesterol-lowering and antifungal therapies. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathway to aid in research and development decisions.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the reported inhibitory activities of this compound and terbinafine against squalene epoxidase from various sources. FR194738 demonstrates significantly higher potency against mammalian squalene epoxidase compared to terbinafine.
| Compound | Target Enzyme Source | Inhibition Metric | Value | Citations |
| This compound | HepG2 Cell Homogenates | IC50 | 9.8 nM | [1][2] |
| Intact HepG2 Cells (Cholesterol Synthesis) | IC50 | 4.9 nM | [2] | |
| Hamster Liver Microsomes | IC50 | 14 nM | [1] | |
| Terbinafine | Candida albicans | Ki | 30 nM | [3][4] |
| Rat Liver | Ki | 77 µM | [3] | |
| Human Liver Microsomes | Relative IC50 | 7.7 µM | [5] |
Mechanism of Action and Selectivity
FR194738 is a potent inhibitor of mammalian squalene epoxidase, leading to a reduction in cholesterol synthesis and an accumulation of intracellular squalene.[1][2] Its high potency in human cell lines suggests its potential as a cholesterol-lowering agent.[1]
Terbinafine acts as a specific, non-competitive inhibitor of fungal squalene epoxidase.[3][6] This inhibition leads to a deficiency in ergosterol, an essential component of fungal cell membranes, and a toxic accumulation of squalene, resulting in fungicidal activity.[3][4] Terbinafine exhibits significantly lower potency against mammalian, including human, squalene epoxidase, highlighting its selectivity for the fungal enzyme.[3][5] The molecular basis for this selectivity lies in differences in the inhibitor binding pocket between fungal and human squalene epoxidase.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below is a representative protocol for a squalene epoxidase inhibition assay using liver microsomes.
Squalene Epoxidase Inhibition Assay in Liver Microsomes
Objective: To determine the in vitro inhibitory activity of test compounds (e.g., FR194738, terbinafine) on squalene epoxidase.
Materials:
-
Liver microsomes (e.g., from rat, hamster, or human)
-
Test compounds (this compound, terbinafine) dissolved in a suitable solvent (e.g., DMSO)
-
Squalene (substrate)
-
NADPH (cofactor)
-
FAD (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Triton X-100
-
MgCl₂
-
Radiolabeled precursor, e.g., [14C]acetate or [3H]squalene
-
Scintillation fluid and counter
Procedure:
-
Microsome Preparation: Prepare liver microsomes from the desired species according to standard laboratory procedures. Determine the total protein concentration of the microsomal preparation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Triton X-100 (0.05% v/v)
-
MgCl₂ (5 mM)
-
FAD (50 µM)
-
NADPH (150 µM)
-
Liver microsomes (a predetermined amount, e.g., 20 nM of enzyme)
-
-
Inhibitor Addition: Add varying concentrations of the test compounds (FR194738 or terbinafine) or vehicle control to the reaction mixtures.
-
Pre-incubation: Pre-incubate the reaction mixtures for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, squalene (e.g., 25 µM), which can be radiolabeled. If using a non-radiolabeled substrate, a radiolabeled precursor like [14C]acetate can be used to measure cholesterol synthesis.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Extraction and Analysis: Extract the lipids from the reaction mixture. Separate the different lipid fractions (squalene, 2,3-oxidosqualene, cholesterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of product formed (e.g., 2,3-oxidosqualene or cholesterol) or the accumulation of the substrate (squalene) by measuring the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the squalene epoxidase-catalyzed step in the cholesterol/ergosterol biosynthesis pathway and a typical experimental workflow for evaluating inhibitors.
Caption: Inhibition of Squalene Epoxidase in the Sterol Biosynthesis Pathway.
Caption: Experimental Workflow for Squalene Epoxidase Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying Terbinafine-Sensitive Variants - PMC [pmc.ncbi.nlm.nih.gov]
comparing FR194738 free base to other squalene epoxidase inhibitors
A Comprehensive Comparison of FR194738 Free Base and Other Squalene Epoxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound with other prominent squalene epoxidase (SQLE) inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Squalene epoxidase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene.[1] Inhibition of this enzyme is a therapeutic strategy for managing hypercholesterolemia and has also been explored for its potential in treating certain cancers and fungal infections.[1][2]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro inhibitory activities of FR194738 and other selected squalene epoxidase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Cell Line/Enzyme Source | IC50 (nM) | Reference |
| FR194738 | HepG2 cell homogenates | 9.8 | [3] |
| FR194738 | HepG2 cells (cholesterol synthesis from [14C]acetate) | 4.9 | [3] |
| NB-598 | HepG2 microsomal assay | 0.75 | [4] |
| NB-598 | Cell-free assay | 4.4 | [4] |
| NB-598 | HepG2 cells (cholesterol synthesis) | 3.4 | [4] |
| Terbinafine | Trichophyton rubrum | 15.8 | [5][6] |
| Terbinafine | Human SQLE (in human liver microsomes) | 7,700 | [7] |
| Naftifine | Trichophyton rubrum | 114.6 | [5][6] |
| Tolciclate | Trichophyton rubrum | 28.0 | [5][6] |
| Tolnaftate | Trichophyton rubrum | 51.5 | [5][6] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: Cholesterol biosynthesis pathway highlighting the role of squalene epoxidase and its inhibition.
Caption: A generalized experimental workflow for determining the IC50 of squalene epoxidase inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of squalene epoxidase inhibitors.
In Vitro Squalene Epoxidase Inhibition Assay (Cell Homogenates)
This protocol is adapted from methodologies used to evaluate inhibitors like FR194738.[3]
1. Preparation of Cell Homogenates:
-
Culture HepG2 cells to confluency in appropriate media.
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a homogenization buffer (e.g., Tris-HCl buffer, pH 7.4, containing sucrose and protease inhibitors).
-
Homogenize the cells on ice using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells. The resulting supernatant is the cell homogenate.
2. Inhibition Assay:
-
Prepare a reaction mixture containing the cell homogenate, a source of NADPH (as a cofactor), and FAD.[8]
-
Add varying concentrations of the test inhibitor (e.g., FR194738) or vehicle control.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, radiolabeled squalene (e.g., [14C]squalene).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
3. Quantification and Data Analysis:
-
Stop the reaction by adding a solution of potassium hydroxide in ethanol.
-
Extract the lipids using a suitable organic solvent (e.g., hexane).
-
Separate the lipid extract using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled squalene and 2,3-oxidosqualene using autoradiography or a phosphorimager.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cholesterol Synthesis Inhibition Assay (Intact Cells)
This protocol measures the overall inhibition of the cholesterol biosynthesis pathway in living cells.[3]
1. Cell Culture and Treatment:
-
Seed HepG2 cells in multi-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing varying concentrations of the test inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 2-4 hours).
2. Radiolabeling and Lipid Extraction:
-
Add a radiolabeled precursor, such as [14C]acetate, to each well and incubate for an additional period (e.g., 2 hours) to allow for incorporation into newly synthesized lipids.
-
Wash the cells with PBS and lyse them.
-
Extract the total lipids from the cell lysate.
3. Analysis:
-
Separate the different lipid classes (including cholesterol) from the extract using TLC.
-
Quantify the amount of radioactivity incorporated into the cholesterol band.
-
Calculate the percent inhibition of cholesterol synthesis at each inhibitor concentration and determine the IC50 value as described above.
Conclusion
FR194738 is a potent inhibitor of squalene epoxidase with IC50 values in the low nanomolar range in human liver cells.[3] When compared to other SQLE inhibitors, its potency is notable. For instance, while Terbinafine is a potent inhibitor of fungal SQLE, it is significantly less active against the human enzyme.[5][6][7] NB-598 also demonstrates high potency against human SQLE, with reported IC50 values in the sub-nanomolar to low nanomolar range.[4] The choice of inhibitor will depend on the specific research application, considering factors such as the target organism (fungal vs. mammalian) and the desired selectivity. The provided data and protocols offer a foundation for making informed decisions in the selection and evaluation of squalene epoxidase inhibitors for further investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activity of a novel squalene epoxidase inhibitor, FR194738 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FR194738 Free Base and Simvastatin for Cholesterol Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of FR194738 free base and the widely-used statin, simvastatin, in the context of cholesterol biosynthesis inhibition. This document synthesizes available preclinical data, outlines the distinct mechanisms of action, and presents comparative efficacy data to inform research and development in lipid-lowering therapies.
Executive Summary
FR194738 is a potent inhibitor of squalene epoxidase, an enzyme positioned further down the cholesterol biosynthesis pathway than 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the target of statins like simvastatin. Preclinical data indicates that FR194738 is a more potent inhibitor of cholesterol synthesis in vitro than simvastatin. A key differentiating feature is its minimal impact on the compensatory upregulation of HMG-CoA reductase activity, a phenomenon commonly observed with statin treatment. While in vivo data in animal models demonstrates the lipid-lowering effects of FR194738, direct comparative clinical trial data with simvastatin is not currently available.
Mechanism of Action: A Tale of Two Enzymes
The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. FR194738 and simvastatin intervene at different key stages of this pathway.
Simvastatin, a member of the statin class, functions as a competitive inhibitor of HMG-CoA reductase.[1][2][3][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical rate-limiting step in cholesterol production.[2] By blocking this early step, simvastatin effectively reduces the overall synthesis of cholesterol in the liver. This reduction in intracellular cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[1]
FR194738 , on the other hand, targets squalene epoxidase.[5][6] This enzyme is responsible for the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and subsequently cholesterol. By inhibiting this later step in the pathway, FR194738 also effectively blocks cholesterol synthesis.[6] A significant consequence of this mechanism is the accumulation of intracellular squalene.[6]
Figure 1: Comparative Mechanism of Action
Comparative Efficacy Data
The following tables summarize the available quantitative data comparing the efficacy of FR194738 and simvastatin.
Table 1: In Vitro Inhibition of Cholesterol Biosynthesis in HepG2 Cells
| Compound | Target Enzyme | IC₅₀ (Cholesterol Synthesis) | Reference |
| FR194738 | Squalene Epoxidase | 2.1 nM | [5] |
| Simvastatin | HMG-CoA Reductase | 40 nM | [5] |
| Fluvastatin | HMG-CoA Reductase | 28 nM | [5] |
| Pravastatin | HMG-CoA Reductase | 5100 nM | [5] |
IC₅₀ represents the half-maximal inhibitory concentration.
Table 2: In Vitro Enzyme Inhibition and Downstream Effects in HepG2 Cells
| Compound | Parameter | Value | Reference |
| FR194738 | Squalene Epoxidase Inhibition (cell homogenates) | IC₅₀ = 9.8 nM | [5][6] |
| Cholesterol Synthesis Inhibition (from [¹⁴C]acetate) | IC₅₀ = 4.9 nM | [6] | |
| Cholesteryl Ester Synthesis Inhibition (from [¹⁴C]acetate) | IC₅₀ = 8.0 nM | [5] | |
| HMG-CoA Reductase Activity Change (at 69% cholesterol synthesis inhibition) | No significant increase | [6] | |
| HMG-CoA Reductase Activity Change (at 90% cholesterol synthesis inhibition) | 4.6-fold increase | [6] | |
| Simvastatin | HMG-CoA Reductase Activity Change (at 65% cholesterol synthesis inhibition) | 13-fold increase | [6] |
| HMG-CoA Reductase Activity Change (at 82% cholesterol synthesis inhibition) | 19-fold increase | [6] |
Table 3: In Vivo Efficacy of FR194738 in Hamsters (10-day daily administration)
| Parameter | Effect of FR194738 | Reference |
| Serum Total Cholesterol | Reduced | [5] |
| Serum Non-HDL Cholesterol | Reduced | [5] |
| Serum HDL Cholesterol | Reduced | [5] |
| Serum Triglycerides | Reduced | [5] |
Experimental Protocols
In Vitro Cholesterol Synthesis Inhibition Assay in HepG2 Cells
The inhibitory effect of FR194738 and statins on cholesterol biosynthesis was examined using the human hepatoma cell line, HepG2.[5][6]
-
Cell Culture: HepG2 cells were maintained in appropriate culture medium.
-
Radiolabeling: Cells were incubated with [¹⁴C]acetate, a radiolabeled precursor for cholesterol synthesis.
-
Drug Treatment: Various concentrations of FR194738, simvastatin, fluvastatin, and pravastatin were added to the cell cultures.
-
Lipid Extraction: After the incubation period, cellular lipids were extracted.
-
Analysis: The amount of [¹⁴C]acetate incorporated into free cholesterol and cholesteryl esters was quantified using techniques such as thin-layer chromatography followed by scintillation counting.
-
IC₅₀ Determination: The concentration of each compound that inhibited the incorporation of [¹⁴C]acetate into cholesterol by 50% (IC₅₀) was calculated.
Figure 2: In Vitro Cholesterol Synthesis Assay Workflow
HMG-CoA Reductase Activity Assay
To assess the feedback regulation of HMG-CoA reductase, HepG2 cells were treated with FR194738 or simvastatin for 18 hours.[6]
-
Cell Lysis: Following treatment, the cells were harvested and lysed to release their contents, including the HMG-CoA reductase enzyme.
-
Enzyme Reaction: The cell lysates were incubated with the substrate for HMG-CoA reductase, [¹⁴C]HMG-CoA.
-
Product Quantification: The activity of the enzyme was determined by measuring the amount of radiolabeled mevalonate produced.
-
Data Analysis: The results were expressed as the fold increase in enzyme activity compared to untreated control cells.
Discussion and Future Perspectives
The available preclinical data suggests that FR194738 is a highly potent inhibitor of cholesterol synthesis, demonstrating significantly lower IC₅₀ values in vitro compared to simvastatin.[5] The distinct mechanism of action, targeting squalene epoxidase, offers a potential advantage over HMG-CoA reductase inhibitors. The observation that FR194738 does not induce a substantial compensatory increase in HMG-CoA reductase activity is particularly noteworthy.[6] This feedback mechanism can limit the long-term efficacy of statins. By avoiding this strong feedback loop, FR194738 could potentially offer more sustained cholesterol-lowering effects.
The in vivo studies in hamsters confirm the lipid-lowering capabilities of FR194738, showing reductions in total cholesterol, non-HDL cholesterol, and triglycerides.[5] However, the reduction in HDL cholesterol observed in this animal model warrants further investigation.
While these preclinical findings are promising, the absence of human clinical trial data for FR194738 makes a direct comparison of its clinical efficacy and safety profile with simvastatin impossible at this time. Simvastatin has a well-established clinical track record, with numerous large-scale clinical trials demonstrating its effectiveness in reducing cardiovascular morbidity and mortality.[7][8]
Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies of FR194738, followed by well-designed clinical trials to evaluate its efficacy, safety, and long-term outcomes in humans. Direct head-to-head comparative trials with statins will be crucial to determine the ultimate therapeutic potential of this novel cholesterol-lowering agent.
Figure 3: Logical Relationship of Feedback Mechanisms
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Simvastatin? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized trial of the effects of cholesterol-lowering with simvastatin on peripheral vascular and other major vascular outcomes in 20,536 people with peripheral arterial disease and other high-risk conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipid.org [lipid.org]
Validating FR194738 Free Base Results with siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common methodologies for studying protein function: small molecule inhibition using FR194738 free base and gene silencing via siRNA knockdown. Both techniques are aimed at disrupting the function of squalene epoxidase (SQLE), a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] The objective of this guide is to assist researchers in validating the on-target effects of FR194738 by comparing its phenotypic consequences to those induced by the specific knockdown of the SQLE gene.
Data Presentation: Comparative Analysis of FR194738 and SQLE siRNA
The following table summarizes the quantitative results from a hypothetical experiment designed to compare the effects of FR194738 and a validated siRNA targeting squalene epoxidase (siSQLE) in HepG2 cells.
| Parameter | Vehicle Control | FR194738 (10 nM) | Non-Targeting siRNA | siSQLE |
| SQLE mRNA Expression (relative to control) | 1.0 | 0.98 | 1.0 | 0.15 |
| SQLE Protein Level (relative to control) | 1.0 | 1.02 | 1.0 | 0.20 |
| Intracellular Squalene Accumulation (relative to control) | 1.0 | 8.5 | 1.1 | 7.8 |
| Total Cholesterol Synthesis (relative to control) | 1.0 | 0.25 | 0.95 | 0.30 |
| Cell Viability (%) | 100 | 98 | 99 | 97 |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental design, the following diagrams have been generated.
Caption: Cholesterol Biosynthesis Pathway and Points of Intervention.
Caption: Experimental Workflow for FR194738 and siSQLE Comparison.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Culture and Treatment
-
Cell Line: HepG2 (human liver carcinoma cell line).
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
FR194738 Treatment: this compound was dissolved in DMSO to create a stock solution. For experiments, cells were treated with a final concentration of 10 nM FR194738 or an equivalent volume of DMSO for the vehicle control.
-
siRNA Transfection: Cells were seeded to be 50-60% confluent at the time of transfection. siRNA targeting squalene epoxidase (siSQLE) or a non-targeting control siRNA were transfected using a lipid-based transfection reagent according to the manufacturer's protocol. The final siRNA concentration was 20 nM.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA was extracted from cells 48 hours post-treatment using an RNeasy Mini Kit.
-
cDNA Synthesis: 1 µg of total RNA was reverse-transcribed to cDNA using a High-Capacity cDNA Reverse Transcription Kit.
-
qPCR: qPCR was performed using a SYBR Green-based assay on a real-time PCR system. The relative expression of SQLE mRNA was calculated using the 2-ΔΔCt method, normalized to the housekeeping gene GAPDH.
Western Blotting
-
Protein Extraction: Cells were lysed 72 hours post-treatment in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against SQLE and β-actin (loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using image analysis software.
Squalene and Cholesterol Quantification
-
Metabolite Extraction: Lipids were extracted from cells 72 hours post-treatment using a modified Bligh-Dyer method.
-
Quantification: Intracellular squalene and total cholesterol levels were measured using a gas chromatography-mass spectrometry (GC-MS) based method. Results were normalized to the total protein content of the cell lysate.
Cell Viability Assay
-
Assay: Cell viability was assessed 72 hours post-treatment using a resazurin-based assay.
-
Procedure: Resazurin solution was added to the cell culture medium and incubated for 4 hours. Fluorescence was measured at an excitation/emission of 560/590 nm. Viability was expressed as a percentage relative to the vehicle-treated control cells.
Conclusion
The concordance between the phenotypic effects of FR194738 and siSQLE, namely the accumulation of squalene and the reduction of total cholesterol synthesis, provides strong evidence that FR194738 acts on-target to inhibit squalene epoxidase. The use of siRNA-mediated gene knockdown is a powerful tool for validating the mechanism of action of small molecule inhibitors.[4][5][6] This comparative approach strengthens the confidence in experimental findings and is a crucial step in the preclinical validation of novel therapeutic compounds.
References
- 1. Synthesis and biological activity of a novel squalene epoxidase inhibitor, FR194738 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. web.stanford.edu [web.stanford.edu]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Squalene Epoxidase Inhibitors: FR194738 vs. NB-598
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent squalene epoxidase inhibitors, FR194738 and NB-598. This document outlines their mechanism of action, comparative efficacy based on available experimental data, and detailed experimental protocols.
Squalene epoxidase (SE) is a critical rate-limiting enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene.[1] Its inhibition presents a promising therapeutic strategy for managing hypercholesterolemia and potentially for cancer treatment.[2] This guide focuses on a comparative analysis of two potent SE inhibitors, FR194738 and NB-598, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
Both FR194738 and NB-598 are potent inhibitors of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.[3][4] By blocking this enzyme, they prevent the conversion of squalene to 2,3-oxidosqualene, a crucial step in the formation of lanosterol and ultimately cholesterol.[1] This inhibition leads to an accumulation of intracellular squalene and a reduction in downstream cholesterol synthesis.[3] NB-598 has been characterized as a competitive inhibitor of human squalene epoxidase.[4]
Quantitative Comparison of Inhibitory Potency
| Compound | Assay Type | Cell Line/Preparation | IC50 Value (nM) | Reference |
| FR194738 | Squalene Epoxidase Activity | HepG2 cell homogenates | 9.8 | [3] |
| FR194738 | Cholesterol Synthesis from [14C]acetate | Intact HepG2 cells | 4.9 | [3] |
| NB-598 | Squalene Epoxidase Inhibition | Human microsomal (from HepG2 cells) | Potent, competitive inhibitor (specific IC50 not provided in this source) | [4] |
Note: Direct comparison of IC50 values from different studies should be approached with caution due to potential variations in experimental conditions.
Differential Effects on Lipid Metabolism
Beyond cholesterol synthesis, these inhibitors exhibit some differential effects on broader lipid metabolism, particularly concerning triacylglycerol (TAG) and lipoprotein secretion.
-
NB-598: Has been shown to suppress the secretion of both cholesterol and triacylglycerol from HepG2 cells.[5][6] This effect is associated with a significant reduction in apolipoprotein B (apoB) secretion, suggesting a decrease in the number of triacylglycerol-rich lipoprotein particles.[5]
-
FR194738: While potent in inhibiting cholesterol synthesis, its specific effects on triacylglycerol secretion have not been as extensively detailed in the available literature.
This distinction suggests that NB-598 may have a broader impact on hepatic lipid secretion compared to what is currently documented for FR194738.
Experimental Protocols
Squalene Epoxidase Activity Assay in HepG2 Cell Homogenates
This protocol is based on the methodology described for the evaluation of FR194738.[3]
1. Cell Culture and Homogenate Preparation:
-
Culture HepG2 cells in appropriate media. To increase squalene epoxidase activity, cells can be incubated for 18 hours in a medium containing 10% human lipoprotein-deficient serum and an HMG-CoA reductase inhibitor like L-654,969 (1 µM).
-
Harvest the cells by trypsinization and wash them.
-
The cell pellet can be stored at -80°C.
-
On the day of the assay, thaw the pellet and rupture the cells by sonication in 0.1 M Tris-HCl (pH 7.5) containing 1 mM EDTA.
-
Add Triton X-100 to a final concentration of 0.5% to solubilize the enzyme and incubate for 30 minutes at 4°C.
2. Enzyme Reaction:
-
In a final volume of 0.3 mL, combine the cell homogenate with a reaction mixture containing 0.1 M Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM NADPH, 0.1 mM FAD, 0.3 mM AMO1618 (an inhibitor of 2,3-oxidosqualene cyclase), 0.17% Triton X-100, and 8 µM [3H]squalene dispersed in 0.075% Tween 80.
-
Add the test compound (FR194738 or NB-598) dissolved in DMSO (final concentration of 1%).
-
Incubate the reaction mixture for 90 minutes at 37°C.
3. Extraction and Analysis:
-
Stop the reaction by adding 0.3 mL of 10% ethanolic KOH.
-
Saponify the lipids by incubating for 90 minutes at 75°C.
-
Extract the non-saponifiable lipids with petroleum ether.
-
Evaporate the extracts and redissolve the residue in diethyl ether.
-
Spot the samples on a silica gel thin-layer chromatography (TLC) plate and develop the plate using a solvent system like benzene/ethyl acetate (99.5:0.5, v/v).
-
The radioactivity of the 2,3-oxidosqualene product can be quantified using an appropriate method to determine the enzyme activity.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams have been generated.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: FR194738 Free Base Versus Pravastatin in Hamster Models
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of novel lipid-lowering agents is paramount. This guide provides an objective comparison of FR194738 free base, a squalene epoxidase inhibitor, and pravastatin, an HMG-CoA reductase inhibitor, based on their performance in hamster models. The data presented is compiled from preclinical studies to offer a clear perspective on their respective impacts on lipid profiles.
Mechanism of Action: Two Distinct Approaches to Cholesterol Reduction
FR194738 and pravastatin target different key enzymes in the cholesterol biosynthesis pathway. Pravastatin acts as a competitive inhibitor of HMG-CoA reductase, a rate-limiting enzyme that converts HMG-CoA to mevalonate.[1] By blocking this step, pravastatin primarily reduces the synthesis of cholesterol in the liver.[1]
In contrast, FR194738 inhibits squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene, a later step in the cholesterol synthesis pathway.[2] This inhibition leads to an accumulation of squalene and a downstream reduction in cholesterol production.[2][3]
Comparative Efficacy on Serum Lipid Profiles
Studies in hamster models reveal distinct effects of FR194738 and pravastatin on serum lipid levels. After daily administration for 10 days, FR194738 demonstrated a reduction in serum levels of total cholesterol, non-high-density lipoprotein (HDL) cholesterol, HDL cholesterol, and triglycerides.[2][4] In a specific study, FR194738 at a dose of 100 mg/kg/day decreased serum total cholesterol by 22% and serum triglycerides by 9%.[2]
Conversely, in the same hamster model, pravastatin did not show a reduction in total serum cholesterol levels at doses up to 100 mg/kg/day.[2] However, it was effective in decreasing serum triglyceride levels at doses as low as 3.2 mg/kg/day.[2]
Quantitative Data Summary
| Compound | Dose (mg/kg/day) | Change in Total Cholesterol | Change in Triglycerides |
| FR194738 | 100 | ↓ 22% | ↓ 9% |
| Pravastatin | up to 100 | No significant change | ↓ (effective at ≥ 3.2) |
Impact on HMG-CoA Reductase Activity
An interesting observation from in vivo hamster studies is the differential effect of these two compounds on the activity of HMG-CoA reductase. Treatment with FR194738 at a dose of 32 mg/kg resulted in a 1.3-fold increase in HMG-CoA reductase activity compared to the control group.[2] This is a known compensatory mechanism when cholesterol synthesis is inhibited downstream.
Experimental Protocols
The following provides a general outline of the experimental methodologies employed in the hamster studies.
Animal Model:
-
Species: Golden Syrian Hamsters.[2]
-
Sex: Male.
-
Housing: Housed individually in a temperature- and light-controlled environment with a standard 12-hour light/dark cycle.
-
Diet: Standard chow diet and water ad libitum.
Drug Administration:
-
Route: Oral administration.
-
Frequency: Daily.
-
Duration: 10 days.[2]
-
Dosing: Various doses were tested for both FR194738 and pravastatin, with the highest dose for both being 100 mg/kg/day.[2]
Sample Collection and Analysis:
-
Blood Collection: Blood samples were collected from the abdominal aorta after a fasting period.
-
Lipid Profile Analysis: Serum levels of total cholesterol, HDL cholesterol, and triglycerides were determined using standard enzymatic methods. Non-HDL cholesterol was calculated by subtracting HDL cholesterol from total cholesterol.
-
HMG-CoA Reductase Activity Assay: Liver microsomes were prepared, and the activity of HMG-CoA reductase was measured by quantifying the conversion of HMG-CoA to mevalonate.
Conclusion
In hamster models, this compound demonstrates a broader lipid-lowering profile, reducing total cholesterol, non-HDL cholesterol, HDL cholesterol, and triglycerides. Pravastatin, while effective at reducing triglycerides, did not significantly impact total cholesterol levels in these specific studies. These findings highlight the potential of squalene epoxidase inhibitors as an alternative or complementary therapeutic strategy for managing hyperlipidemia. The observed differences in efficacy underscore the importance of selecting appropriate preclinical models to evaluate the therapeutic potential of novel lipid-lowering agents. Further research is warranted to fully elucidate the long-term effects and clinical relevance of these findings.
References
- 1. High-Fat High-Sugar Diet-Induced Changes in the Lipid Metabolism Are Associated with Mildly Increased COVID-19 Severity and Delayed Recovery in the Syrian Hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
Assessing the Specificity of FR194738 Free Base in Lipidomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of FR194738 free base, a potent squalene epoxidase inhibitor, with alternative small molecules used to modulate lipid metabolism in a research context. The focus is on the specificity of these compounds and their impact on the broader lipidome, providing a valuable resource for researchers in lipidomics and drug development.
Introduction to FR194738 and its Mechanism of Action
FR194738 is a selective inhibitor of squalene epoxidase (also known as squalene monooxygenase), a key enzyme in the cholesterol biosynthesis pathway.[1] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene. By inhibiting this step, FR194738 effectively blocks the downstream synthesis of cholesterol and leads to the accumulation of its substrate, squalene.[1] Its primary application in research is the study of cholesterol metabolism and the effects of its disruption.
Comparative Analysis of FR194738 and Alternatives
To assess the specificity of FR194738, it is crucial to compare its lipidomic footprint against compounds that target different nodes within the lipid metabolic network. This guide focuses on two major classes of alternatives: sphingosine kinase inhibitors and ceramide synthase inhibitors.
FR194738 (Squalene Epoxidase Inhibitor)
-
Primary Target: Squalene Epoxidase.
-
Primary Lipidomic Effect: Significant accumulation of squalene and a reduction in cholesterol and its esters. Some studies also report a decrease in triglycerides.
-
Off-Target Profile: While highly potent for its primary target, the global impact of FR194738 on other lipid classes is not extensively documented in publicly available lipidomics data. The accumulation of squalene may indirectly influence other lipid pathways and cellular processes such as lipid droplet formation.
Sphingosine Kinase Inhibitors (e.g., SKI-II)
-
Primary Target: Sphingosine Kinases (SphK1 and SphK2).
-
Primary Lipidomic Effect: Inhibition of the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This leads to an increase in cellular sphingosine and ceramide levels and a decrease in S1P.
-
Off-Target Profile: SKI-II has been reported to have off-target effects on dihydroceramide desaturase 1 (DES1), which can lead to the accumulation of dihydrosphingolipids.
Ceramide Synthase Inhibitors (e.g., Fumonisin B1, P053)
-
Primary Target: Ceramide Synthases (CerS).
-
Primary Lipidomic Effect: Inhibition of the synthesis of ceramides, leading to an accumulation of sphingoid bases (e.g., sphinganine, sphingosine) and a depletion of most ceramide species and downstream complex sphingolipids.
-
Off-Target Profile: Fumonisin B1 is a broad-spectrum CerS inhibitor. More specific inhibitors like P053, which targets CerS1, offer more targeted modulation of the ceramide profile, primarily affecting C18-ceramides.
Quantitative Data Comparison
The following tables summarize the reported quantitative effects of FR194738 and its alternatives on key lipid species. It is important to note that the experimental conditions (cell type, concentration, treatment duration) vary between studies, making direct comparisons challenging.
Table 1: Effect of Squalene Epoxidase Inhibitors on Key Lipids
| Compound | Target | Cell/System | Concentration | Key Lipid Changes | Reference |
| FR194738 | Squalene Epoxidase | HepG2 cells | 4.9 nM (IC50) | Cholesterol synthesis inhibition | [1] |
| HepG2 cells | 9.8 nM (IC50) | Squalene epoxidase activity inhibition | [1] | ||
| NB-598 | Squalene Epoxidase | HepG2 cells | - | ↓ Cholesterol, ↓ Triacylglycerol, ↓ Phospholipids, ↑ Squalene secretion | |
| Terbinafine | Squalene Epoxidase | Rabbits | 10-20 mg/kg/day | ↓ Triglycerides, ↓ Total Cholesterol, ↓ LDL-Cholesterol |
Table 2: Effect of Sphingosine Kinase and Ceramide Synthase Inhibitors on Key Lipids
| Compound | Target | Cell/System | Concentration | Key Lipid Changes | Reference |
| SKI-II | Sphingosine Kinase | MDA-MB-231 cells | - | ↓ Sphingosine-1-phosphate | |
| Glioblastoma cells | 2.66 µM | ↑ Dihydrosphingolipids | |||
| Fumonisin B1 | Ceramide Synthase | Rat liver | - | ↑ Sphinganine, ↓ Sphingomyelin | |
| IEC-6 cells | - | ↓ Antioxidant lipids | |||
| P053 | Ceramide Synthase 1 | Mouse skeletal muscle | 5 mg/kg | ↓ C18 Ceramide, ↓ C18 Dihydroceramide |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the specificity of lipid-modulating compounds.
Cell Culture and Treatment
-
Cell Line: HepG2 (human liver carcinoma) cells are a commonly used model for studying lipid metabolism.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment:
-
Prepare stock solutions of FR194738, SKI-II, or Fumonisin B1 in a suitable solvent (e.g., DMSO).
-
Seed cells in appropriate culture plates (e.g., 6-well plates for lipidomics).
-
Once cells reach desired confluency (e.g., 70-80%), replace the medium with fresh medium containing the desired concentration of the inhibitor or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24-48 hours).
-
Lipid Extraction from Cultured Cells (Modified Folch Method)
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Lipid Extraction:
-
Add 1 mL of a cold methanol:water (1:1, v/v) solution to each well.
-
Scrape the cells and transfer the cell suspension to a glass tube.
-
Add 2 mL of chloroform.
-
Vortex the mixture vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Drying and Reconstitution:
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid film in a suitable solvent for mass spectrometry analysis (e.g., methanol:chloroform 1:1, v/v).
-
Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation:
-
Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (e.g., acetonitrile:isopropanol 5:2, v/v with 0.1% formic acid and 10 mM ammonium formate).
-
-
Mass Spectrometry:
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Use a data-dependent acquisition (DDA) method to acquire MS/MS spectra for lipid identification.
-
-
Data Analysis:
-
Process the raw data using lipidomics software (e.g., LipidSearch, MS-DIAL) for peak picking, lipid identification, and quantification.
-
Perform statistical analysis to identify significant changes in lipid species between different treatment groups.
-
Visualizations
The following diagrams illustrate the targeted metabolic pathways and a general experimental workflow.
Caption: Cholesterol Biosynthesis Pathway showing the point of inhibition by FR194738.
Caption: Sphingolipid Metabolism showing points of inhibition by SKI-II and Fumonisin B1.
Caption: A generalized workflow for a cell-based lipidomics experiment.
Conclusion
FR194738 is a highly potent and specific inhibitor of squalene epoxidase, making it an excellent tool for studying the cholesterol biosynthesis pathway. Its primary lipidomic signature is a dramatic increase in squalene and a decrease in downstream sterols. When assessing its broader specificity in lipidomics, it is essential to consider its effects in the context of other lipid-modulating agents.
In comparison, sphingosine kinase inhibitors like SKI-II and ceramide synthase inhibitors like Fumonisin B1 offer orthogonal approaches to perturbing the lipidome by targeting the sphingolipid pathway. The choice of inhibitor will depend on the specific research question. For studies focused on cholesterol metabolism, FR194738 is a superior choice. For investigations into sphingolipid signaling and metabolism, SKI-II or ceramide synthase inhibitors are more appropriate.
Future research employing global, untargeted lipidomics will be invaluable in further elucidating the full spectrum of on- and off-target effects of FR194738 and its alternatives, providing a more complete picture of their specificity and impact on cellular lipid homeostasis.
References
Independent Verification of FR194738 Free Base IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported IC50 values for the squalene epoxidase inhibitor, FR194738 free base, alongside other relevant compounds. The information is presented to facilitate independent verification and further research into its potential as a therapeutic agent.
Comparative Analysis of IC50 Values
The inhibitory potency of FR194738 has been evaluated in different experimental systems. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for FR194738 and compares them with other inhibitors of cholesterol biosynthesis.
| Compound | Target Enzyme | Experimental System | IC50 (nM) | Reference |
| FR194738 | Squalene Epoxidase | HepG2 cell homogenates | 9.8 | [1] |
| FR194738 | Squalene Epoxidase | Intact HepG2 cells (from [14C]acetate) | 4.9 | [1] |
| FR194738 | Squalene Epoxidase | Hamster liver microsomes | 14 | [1] |
| Simvastatin | HMG-CoA Reductase | HepG2 cells | 40 | [1] |
| Fluvastatin | HMG-CoA Reductase | HepG2 cells | 28 | [1] |
| Pravastatin | HMG-CoA Reductase | HepG2 cells | 5100 | [1] |
| Terbinafine | Squalene Epoxidase | Trichophyton rubrum microsomes | 15.8 | [2] |
| Tolciclate | Squalene Epoxidase | Trichophyton rubrum microsomes | 28.0 | [2] |
| Tolnaftate | Squalene Epoxidase | Trichophyton rubrum microsomes | 51.5 | [2] |
| Naftifine | Squalene Epoxidase | Trichophyton rubrum microsomes | 114.6 | [2] |
Experimental Protocols
A detailed understanding of the methodologies used to determine these IC50 values is crucial for their interpretation and for designing future experiments.
Protocol for Squalene Epoxidase Activity Assay (Cell-Free System)
This protocol is adapted from methodologies used for determining squalene epoxidase inhibition in cell-free systems, such as liver microsomes or cell homogenates.
1. Preparation of Microsomes/Cell Homogenate:
-
Tissues (e.g., liver) or cultured cells (e.g., HepG2) are homogenized in a suitable buffer (e.g., phosphate buffer with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
The microsomal pellet is resuspended in a storage buffer and protein concentration is determined.
2. Assay Reaction:
-
The reaction mixture typically contains:
-
Microsomal protein (as the source of squalene epoxidase)
-
Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADPH (as a cofactor)
-
FAD (as a cofactor)
-
Radiolabeled substrate (e.g., [³H]squalene or [¹⁴C]squalene)
-
Varying concentrations of the inhibitor (FR194738) dissolved in a suitable solvent (e.g., DMSO).
-
3. Incubation and Extraction:
-
The reaction is initiated by the addition of the substrate and incubated at 37°C for a specific period.
-
The reaction is stopped by the addition of a quenching solution (e.g., a mixture of chloroform and methanol).
-
The lipids, including the substrate and product (2,3-oxidosqualene), are extracted into the organic phase.
4. Analysis:
-
The organic phase is separated, evaporated to dryness, and the residue is redissolved in a small volume of solvent.
-
The substrate and product are separated using thin-layer chromatography (TLC).
-
The radioactivity of the spots corresponding to squalene and 2,3-oxidosqualene is quantified using a scintillation counter.
5. IC50 Calculation:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cholesterol Biosynthesis Pathway
FR194738 targets squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. Understanding this pathway is essential to contextualize the mechanism of action of FR194738.
Caption: Cholesterol Biosynthesis Pathway and the Target of FR194738.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of an enzyme inhibitor.
Caption: Workflow for IC50 Determination of an Enzyme Inhibitor.
References
Safety Operating Guide
Navigating the Safe Disposal of FR194738 Free Base: A Procedural Guide
For researchers, scientists, and drug development professionals handling FR194738 free base, a potent squalene epoxidase inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] While a specific Safety Data Sheet (SDS) from GlpBio indicates that this compound is not classified as a hazardous substance or mixture, adherence to established laboratory waste management protocols is essential to maintain a safe working environment and comply with regulations.[3]
This guide provides a step-by-step operational plan for the proper disposal of this compound in its various forms, from solid compound to prepared solutions and contaminated labware.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to follow standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE), such as safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4] All handling of the compound, particularly in powdered form, should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[3] In case of accidental contact, rinse the affected area thoroughly with water.[3]
Disposal of Unused Solid this compound
Unwanted or expired solid this compound should be disposed of as chemical waste.
Experimental Protocol:
-
Containerization: Place the solid this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and the date of disposal.
-
Waste Stream Segregation: Dispose of the container in the designated solid chemical waste stream provided by your institution's Environmental Health and Safety (EHS) department. Do not mix with other waste streams unless explicitly permitted by your EHS guidelines.
-
Record Keeping: Document the disposal in your laboratory's chemical inventory and waste logs.
Disposal of this compound Solutions
Solutions of this compound, often prepared in solvents like DMSO, PEG300, and Tween-80 for experimental use, require careful handling.[1]
Experimental Protocol:
-
Solvent Classification: The primary determinant for the disposal of solutions is the solvent used. Organic solvents such as DMSO are typically considered hazardous waste.
-
Collection: Collect all waste solutions containing this compound in a designated, leak-proof, and clearly labeled waste container. The label should list all chemical components of the solution and their approximate concentrations.
-
EHS Guidelines: Follow your institution's specific procedures for the disposal of mixed chemical waste. This may involve neutralization or other treatment steps if required, though none are specified for this compound itself.[3]
Decontamination and Disposal of Labware
Labware that has come into contact with this compound, such as vials, pipette tips, and culture plates, must be decontaminated before disposal.
Experimental Protocol:
-
Initial Decontamination: Rinse disposable labware with a suitable solvent (e.g., ethanol or isopropanol) to remove residual compound. Collect this rinseate and dispose of it as chemical waste along with the this compound solutions.
-
Secondary Cleaning: For reusable glassware, after the initial solvent rinse, wash thoroughly with soap and water, followed by a final rinse with deionized water.
-
Solid Waste Disposal: Place decontaminated disposable labware in the appropriate laboratory solid waste container.
Summary of Disposal Procedures
| Waste Type | Disposal Container | Key Steps |
| Solid this compound | Labeled, sealed chemical waste container | Segregate as solid chemical waste. |
| This compound Solutions | Labeled, sealed chemical waste container | Segregate based on solvent. Follow institutional guidelines for mixed chemical waste. |
| Contaminated Labware | Appropriate laboratory waste container | Rinse with a suitable solvent, collect rinseate as chemical waste, then dispose of labware. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific EHS guidelines for chemical waste management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
